3-Fluoro-5-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGKIIGVPBTOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333928 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161622-05-5 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20333928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzoic acid
CAS Number: 161622-05-5
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and applications of 3-Fluoro-5-(trifluoromethyl)benzoic acid. This key building block is instrumental in the development of novel therapeutic agents and advanced materials.
Core Compound Properties
This compound is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, making it a valuable synthon in medicinal chemistry. These electron-withdrawing groups enhance the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 161622-05-5 | [1] |
| Molecular Formula | C₈H₄F₄O₂ | [2] |
| Molecular Weight | 208.11 g/mol | [2] |
| Melting Point | 104-108 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥98% | [1] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Signals |
| ¹³C NMR | Data available in spectral databases. |
| Infrared (IR) | Characteristic peaks for C=O, C-F, and aromatic C-H bonds. |
Synthesis and Experimental Protocols
This guide focuses on the application of this compound as a precursor in the synthesis of biologically active molecules.
Synthesis of Pyrazole-Based Antibacterial Agents
This compound is a key starting material for the synthesis of potent pyrazole-derived antibacterial agents. These compounds have shown significant activity against Gram-positive bacteria, including resistant strains like MRSA.[3] The general synthetic approach involves a multi-step process culminating in a reductive amination.
Experimental Protocol: General Synthesis of 4-[4-[[3-fluoro-5-(trifluoromethyl)anilino]methyl]-3-[4-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid derivatives [3][4]
-
Synthesis of the Pyrazole Aldehyde Intermediate: The synthesis begins with the reaction of a substituted acetophenone with a hydrazinobenzoic acid to form a hydrazone. This intermediate is then cyclized using a Vilsmeier-Haack reagent to yield the core pyrazole aldehyde.
-
Reductive Amination: The pyrazole aldehyde is then reacted with an appropriately substituted aniline, such as 3-fluoro-5-(trifluoromethyl)aniline (which can be synthesized from this compound via a Curtius rearrangement or similar methods), in the presence of a reducing agent. The Hantzsch ester has been reported as an effective reducing agent for this transformation, typically carried out in a solvent like refluxing toluene.[4]
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Oligothiophene-Based Influenza Fusion Inhibitors
Derivatives of this compound have been incorporated into oligothiophene structures to create potent inhibitors of influenza A virus fusion.[1][5] These inhibitors target the viral hemagglutinin protein, preventing the conformational changes necessary for the virus to fuse with the host cell membrane.
Experimental Protocol: General Synthesis of Oligothiophene-Based Influenza Fusion Inhibitors [5]
-
Oligothiophene Core Synthesis: The synthesis starts with the construction of the oligothiophene backbone through a series of coupling reactions.
-
Functionalization: The oligothiophene core is then functionalized with various groups to enhance its antiviral activity and solubility. This typically involves steps like alkylation, azidation, and amination.
-
Amidation with this compound: In the final step, the functionalized oligothiophene is coupled with this compound via an amidation reaction. This is often achieved by first converting the benzoic acid to its more reactive acyl chloride derivative.
-
Purification and Characterization: The final compounds are purified by chromatography and characterized by spectroscopic methods to confirm their structure and purity.
Biological Activity and Mechanisms of Action
The incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl moiety into various molecular scaffolds has led to the discovery of compounds with significant biological activity.
Antibacterial Activity of Pyrazole Derivatives
Pyrazole derivatives synthesized using 3-fluoro-5-(trifluoromethyl)aniline have demonstrated potent activity against a range of Gram-positive bacteria.[3] The mechanism of action is thought to be multifactorial, with studies suggesting that these compounds can have a global effect on bacterial cell function.[3] Potential molecular targets include the 50S ribosomal subunit (inhibiting protein synthesis), as well as topoisomerase II and IV, and DNA gyrase (interfering with DNA replication and repair).[6]
Antiviral Activity of Oligothiophene-Based Fusion Inhibitors
Oligothiophene compounds capped with a 3-fluoro-5-(trifluoromethyl)benzoyl group act as influenza A virus fusion inhibitors.[1][5] Their mechanism of action involves binding to the hemagglutinin (HA) protein on the surface of the virus. This binding stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes that are essential for the fusion of the viral and endosomal membranes.[7] By blocking this critical step in the viral life cycle, these compounds inhibit viral entry into the host cell.
Conclusion
This compound is a versatile and valuable building block in modern drug discovery and materials science. Its unique electronic properties impart favorable characteristics to molecules, such as enhanced lipophilicity and metabolic stability. The successful application of this compound in the development of potent antibacterial and antiviral agents highlights its significance for researchers in the pharmaceutical and life sciences industries. This guide provides a foundational understanding of its properties and applications, paving the way for further innovation.
References
- 1. ossila.com [ossila.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligothiophene compounds inhibit the membrane fusion between H5N1 avian influenza virus and the endosome of host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
3-Fluoro-5-(trifluoromethyl)benzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both a fluorine atom and a trifluoromethyl group significantly influences its physicochemical properties, impacting its reactivity, metabolic stability, and bioavailability in potential drug candidates.[1] This guide provides a comprehensive overview of the known physical properties of this compound, supported by detailed experimental protocols for their determination.
Core Physical Properties
The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₄O₂ | [1][3] |
| Molecular Weight | 208.11 g/mol | [1][3][4][5] |
| CAS Number | 161622-05-5 | [1][3][5] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 102 - 108 °C | [1][5] |
| Boiling Point | 239.6 ± 40.0 °C (Predicted) | [6] |
| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 3.43 ± 0.10 (Predicted) | [6] |
| Solubility | Soluble in Methanol | [6] |
Experimental Protocols
This section details standardized methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Determination [7][8][9][10][11]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8][9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with paraffin oil or a digital melting point apparatus).[8]
-
Heating: The apparatus is heated gradually, with the temperature rise controlled to approximately 1-2°C per minute as the expected melting point is approached.[10]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1 - T2.[9]
-
Confirmation: The procedure should be repeated with a fresh sample to ensure accuracy.[8]
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in synthesis, purification, and formulation.
Methodology: Qualitative Solubility Testing [12][13][14]
-
Solvent Selection: A range of solvents should be used to classify the compound's solubility. A typical panel includes water, 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous sodium hydroxide (NaOH), 5% aqueous hydrochloric acid (HCl), and an organic solvent like diethyl ether or hexane.[12][14]
-
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[12]
-
Observe whether the solid dissolves completely.
-
-
Interpretation:
-
Solubility in water suggests the presence of polar functional groups.
-
Insolubility in water but solubility in 5% NaOH and 5% NaHCO₃ is characteristic of a strong organic acid, such as a carboxylic acid.[12]
-
Solubility in an organic solvent like diethyl ether indicates a degree of nonpolar character.
-
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology: Potentiometric Titration [15][16][17]
-
Solution Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like methanol if aqueous solubility is low.[16] A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.[15][16]
-
Titration: The acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The basic solution is added incrementally from a burette.[16]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[16][17] For robust results, a minimum of three titrations should be performed.[16]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel benzoic acid derivative like this compound.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氟-5-三氟甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 161622-05-5 [amp.chemicalbook.com]
- 7. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]
- 8. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. community.wvu.edu [community.wvu.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. scribd.com [scribd.com]
- 15. web.mit.edu [web.mit.edu]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, make it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and applications, with a focus on its role in pharmaceutical research and development. The strategic incorporation of this moiety can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Weight | 208.11 g/mol [2][3] |
| Chemical Formula | C₈H₄F₄O₂[2][3] |
| CAS Number | 161622-05-5[2][3] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 104-108 °C |
| Predicted pKa | 3.43 ± 0.10[4] |
| Solubility | Soluble in methanol[4] |
Table 2: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling. |
| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons, with the carbons attached to fluorine and the trifluoromethyl group showing characteristic splitting patterns. |
| IR Spectroscopy | Characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-F stretching vibrations. |
| Mass Spectrometry (GC-MS) | The molecular ion peak (M+) is expected at m/z 208. Common fragments would include the loss of -OH (m/z 191) and -COOH (m/z 163).[2] |
Synthesis and Analysis
The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding nitrile precursor.
Experimental Protocol: Synthesis via Hydrolysis
This protocol describes the synthesis of this compound from 3-fluoro-5-(trifluoromethyl)benzonitrile.[4]
Materials:
-
3-fluoro-5-(trifluoromethyl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, prepare a solution of sodium hydroxide in water.
-
Add 3-fluoro-5-(trifluoromethyl)benzonitrile to the sodium hydroxide solution.
-
Heat the reaction mixture to 85-90°C and maintain this temperature with stirring for approximately 2 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous hydrochloric acid to precipitate the product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration and wash with water.
-
Dry the product under vacuum to yield this compound.
Workflow for Synthesis and Purification
Caption: A workflow diagram illustrating the synthesis and purification of this compound.
Applications in Drug Development
This compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).[5] The fluorine and trifluoromethyl substituents enhance lipophilicity and metabolic stability, which are desirable properties for drug candidates.[1]
Signaling Pathway of a Potential Application
One notable application is in the development of viral fusion inhibitors. For instance, it has been used to cap oligothiophene-based inhibitors of the influenza A virus, preventing the fusion of the virus with the host cell's endosome.[5]
Caption: A diagram showing the inhibition of viral membrane fusion by a molecule synthesized using this compound.
The carboxylic acid group of this compound allows for its straightforward incorporation into larger molecular scaffolds through reactions such as amidation and esterification.[5]
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust.
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
In case of contact with skin or eyes, rinse thoroughly with water.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a versatile and valuable reagent in chemical synthesis, particularly in the field of drug discovery. Its unique combination of functional groups and substituents provides a powerful tool for medicinal chemists to fine-tune the properties of potential therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers working with this important compound.
References
An In-depth Technical Guide to the Structure and Bonding of 3-Fluoro-5-(trifluoromethyl)benzoic Acid
This technical guide provides a comprehensive overview of the structure, bonding, and properties of 3-Fluoro-5-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Physical Properties
This compound is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 161622-05-5 | PubChem[2] |
| Molecular Formula | C₈H₄F₄O₂ | PubChem[2] |
| Molecular Weight | 208.11 g/mol | PubChem[2] |
| Melting Point | 104-108 °C | Sigma-Aldrich |
| Appearance | White to off-white crystalline solid | Guidechem |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O | PubChem[2] |
| InChI | InChI=1S/C8H4F4O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11,12)/h1-3H,(H,13,14) | PubChem[2] |
Structure and Bonding
The molecular structure of this compound consists of a benzene ring substituted at positions 1, 3, and 5 with a carboxylic acid group, a fluorine atom, and a trifluoromethyl group, respectively. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly impacts the electronic distribution within the benzene ring and the acidity of the carboxylic acid proton.
As of the latest literature review, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, experimental data on precise bond lengths and angles are not available. In the absence of experimental data, computational modeling would be required to provide theoretical insights into the molecule's geometry and bonding characteristics.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.
| Spectrum | Key Peaks / Signals | Source |
| Mass Spectrometry (GC-MS) | m/z top peak: 191, 2nd highest: 163, 3rd highest: 208 | PubChem[2] |
| Infrared (IR) Spectroscopy | Data available from NIST and PubChem | NIST[3], PubChem[2] |
| ¹H NMR Spectroscopy | Data available from SpectraBase | SpectraBase[4] |
| ¹³C NMR Spectroscopy | Data available from SpectraBase | SpectraBase[4] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile.[5]
Materials:
-
3-fluoro-5-(trifluoromethyl)benzonitrile (10 g)
-
Sodium hydroxide (6.35 g)
-
Water (10 ml)
-
Aqueous hydrochloric acid
-
100 ml four-necked round bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Addition funnel
Procedure:
-
In a 100 ml four-necked round bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel, add sodium hydroxide (6.35 g) and water (10 ml).
-
Stir the mixture for 15 minutes at 25-35°C.
-
To this solution, add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g) and heat the mixture to 85-90°C.
-
Stir the reaction mass at 85-90°C for 2 hours.
-
After the reaction is complete, allow the reaction mass to cool to 25-35°C.
-
Acidify the reaction mass with aqueous hydrochloric acid and stir for 30 minutes at 25-35°C.
-
Filter the resulting solid, wash it with water, and suck it dry.
-
Dry the solid under vacuum at 50-55°C for 6 hours to obtain the final product.
Yield: 8 g
Applications and Logical Relationships
This compound is a versatile building block in medicinal chemistry, primarily due to the advantageous properties conferred by its fluorine substituents. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
Its primary application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] For example, it has been incorporated into a fusion inhibitor of the influenza A virus.[1] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation reactions, to couple the molecule to other scaffolds.
Experimental and Synthetic Workflows
The synthesis of this compound is a multi-step process that can be visualized as a workflow. The following diagram illustrates the key stages of the synthesis described in the experimental protocol section.
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its fluorinated structure imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This technical guide provides a detailed overview of the primary synthetic pathways to this versatile compound, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound have been identified:
-
Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile: A straightforward method involving the conversion of the nitrile functional group to a carboxylic acid.
-
Grignard Reaction of 3-Bromo-5-fluorobenzotrifluoride followed by Carboxylation: A classic organometallic approach to forming the carboxylic acid.
Pathway 1: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile
This pathway offers a direct conversion of the nitrile precursor to the desired benzoic acid derivative.
Reaction Scheme
Caption: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile.
Experimental Protocol
The following protocol is adapted from established chemical literature.[3][4]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, aqueous solution)
Equipment:
-
100 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Addition funnel
Procedure:
-
To the four-necked round-bottom flask, add sodium hydroxide (6.35 g) and water (10 mL).
-
Stir the mixture for 15 minutes at a temperature of 25-35°C.
-
Add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g) to the flask.
-
Heat the reaction mixture to 85-90°C and maintain this temperature with stirring for 2 hours.
-
After the reaction is complete, allow the mixture to cool to 25-35°C.
-
Acidify the reaction mass with aqueous hydrochloric acid.
-
Stir the mixture for 30 minutes at 25-35°C.
-
Filter the solid that forms, wash it with water, and suck it dry.
-
Dry the final product under vacuum at 50-55°C for 6 hours.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 10 g of 3-Fluoro-5-(trifluoromethyl)benzonitrile | [3] |
| Final Product Yield | 8 g | [3] |
| Purity | >98% | |
| Melting Point | 104-108 °C |
Pathway 2: Grignard Reaction and Carboxylation
This alternative pathway utilizes a Grignard reagent formed from 3-bromo-5-fluorobenzotrifluoride, which is then carboxylated using carbon dioxide. While a specific protocol for this compound is not detailed in the provided results, the synthesis of the analogous 4-fluoro-2-(trifluoromethyl)benzoic acid provides a reliable template.[5]
Reaction Scheme
Caption: Grignard reaction followed by carboxylation.
Experimental Protocol (Proposed)
This proposed protocol is based on the synthesis of a similar fluorinated benzoic acid.[5]
Materials:
-
3-Bromo-5-fluorobenzotrifluoride
-
Magnesium (Mg) turnings
-
Iodine (I₂) (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (CO₂), solid (dry ice)
-
Hydrochloric acid (HCl, aqueous solution)
-
Ethyl acetate
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Nitrogen inlet/outlet
-
Addition funnel
Procedure:
Part A: Formation of the Grignard Reagent
-
In the flame-dried flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine.
-
Add a small amount of anhydrous THF.
-
In the addition funnel, prepare a solution of 3-bromo-5-fluorobenzotrifluoride in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Gentle heating may be required.
-
Once the reaction begins (indicated by bubbling and a color change), add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Carboxylation
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly and carefully add crushed solid carbon dioxide (dry ice) to the reaction mixture in small portions, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.
Part C: Work-up and Purification
-
Quench the reaction by slowly adding aqueous hydrochloric acid to the mixture with cooling.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Anticipated)
The yield for this type of reaction is typically in the range of 40-80%, highly dependent on the specific substrate and reaction conditions.[6]
| Parameter | Anticipated Value |
| Starting Material | 3-Bromo-5-fluorobenzotrifluoride |
| Final Product Yield | 40 - 80% |
| Purity | >95% (after purification) |
Experimental Workflow Visualization
Caption: Experimental workflows for the synthesis of this compound.
Conclusion
This guide has detailed two robust synthetic pathways for the preparation of this compound. The hydrolysis of the corresponding benzonitrile is a direct and high-yielding method. The Grignard reaction of 3-bromo-5-fluorobenzotrifluoride offers a versatile alternative, common in the synthesis of aromatic carboxylic acids. The choice of pathway will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols and data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-Fluoro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-fluoro-5-(trifluoromethyl)benzoic acid. This document details the expected spectral data, outlines a standard experimental protocol for data acquisition, and illustrates the key structural relationships through a correlation diagram.
Introduction
This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid structure and the presence of fluorine and trifluoromethyl substituents impart unique electronic and lipophilic properties. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide offers a detailed analysis of its ¹H and ¹³C NMR spectra.
Predicted ¹H and ¹³C NMR Data
While direct experimental values for chemical shifts and coupling constants can vary slightly based on solvent and concentration, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar fluorinated aromatic compounds.
Table 1: Predicted ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.1 - 8.3 | d | ~2.5 |
| H-4 | 7.9 - 8.1 | d | ~8.5 |
| H-6 | 7.7 - 7.9 | dd | ~8.5, ~2.5 |
| COOH | 12.0 - 13.0 | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 (C-COOH) | ~132 | q | ~35 |
| C-2 | ~128 | d | ~3 |
| C-3 (C-F) | ~163 | d | ~250 |
| C-4 | ~118 | d | ~22 |
| C-5 (C-CF₃) | ~131 | q | ~32 |
| C-6 | ~122 | d | ~4 |
| COOH | ~165 | s | - |
| CF₃ | ~123 | q | ~272 |
Experimental Protocol
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the acidic proton of the carboxylic acid group, which will appear as a broad singlet.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
3. Data Processing:
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Mandatory Visualization
The following diagram illustrates the key through-bond (J-coupling) and potential through-space (NOE) correlations that are fundamental to the interpretation of the NMR spectra of this compound.
Caption: NMR correlations in this compound.
A Technical Guide to the Solubility of 3-Fluoro-5-(trifluoromethyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-5-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles of its solubility and furnishes detailed experimental protocols for its determination. Methodologies such as gravimetric analysis and UV-Vis spectroscopy are outlined to enable researchers to generate precise solubility data. Furthermore, logical workflows for solubility testing and compound classification are presented through diagrams to guide experimental design.
Introduction to this compound
This compound (C₈H₄F₄O₂) is a fluorinated aromatic carboxylic acid with a molecular weight of 208.11 g/mol .[1][2] Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties and enhanced metabolic stability, making it a valuable intermediate in the synthesis of novel therapeutic agents and specialized polymers.[3] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes.
Key Physicochemical Properties:
-
CAS Number: 161622-05-5[2]
-
Molecular Formula: C₈H₄F₄O₂[1]
-
Melting Point: 104-108 °C[2]
-
Appearance: White to off-white crystalline powder.[3]
Importance of Solubility in Drug Development and Synthesis
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in different solvents is a critical parameter that influences:
-
Reaction Kinetics: The rate and yield of a chemical reaction often depend on the concentration of the reactants in the solvent.
-
Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.
-
Formulation: For drug development, solubility dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral solutions, injectables).
-
Bioavailability: Poor aqueous solubility can limit the absorption of a drug substance, thereby affecting its therapeutic efficacy.
Solubility Data
| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method Used |
| Alcohols | Methanol | 25 | Data not available | Data not available | |
| Ethanol | 25 | Data not available | Data not available | ||
| Isopropanol | 25 | Data not available | Data not available | ||
| Ketones | Acetone | 25 | Data not available | Data not available | |
| Methyl Ethyl Ketone | 25 | Data not available | Data not available | ||
| Esters | Ethyl Acetate | 25 | Data not available | Data not available | |
| Ethers | Tetrahydrofuran (THF) | 25 | Data not available | Data not available | |
| Diethyl Ether | 25 | Data not available | Data not available | ||
| Halogenated | Dichloromethane | 25 | Data not available | Data not available | |
| Aprotic Polar | Acetonitrile | 25 | Data not available | Data not available | |
| Dimethylformamide (DMF) | 25 | Data not available | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | ||
| Hydrocarbons | Toluene | 25 | Data not available | Data not available | |
| Heptane | 25 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
Two robust methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and the UV-Vis spectroscopic method.
Gravimetric Method
This classic and reliable method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. An excess is ensured when undissolved solid remains visible.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any suspended solid particles.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[1]
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate collected (L)
UV-Vis Spectroscopic Method
This method is suitable when the solute has a distinct chromophore and is highly sensitive. It requires the creation of a calibration curve.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Materials for preparing a saturated solution (as in the gravimetric method)
Procedure:
-
Determine Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to find the wavelength of maximum absorbance.
-
Prepare Standard Solutions and Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.
-
Perform a series of dilutions to create several standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the determined λ_max.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Prepare and Sample the Saturated Solution: Follow steps 1-4 from the gravimetric method to prepare a saturated solution and obtain a clear, filtered sample.
-
Measure Absorbance of Unknown: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of this diluted solution.
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical steps for solubility determination and classification.
References
Thermochemical properties of fluorinated benzoic acids
An In-depth Technical Guide to the Thermochemical Properties of Fluorinated Benzoic Acids
Introduction
Fluorinated benzoic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the benzoic acid scaffold profoundly alters the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] These modifications are leveraged by researchers in drug development to enhance the efficacy, selectivity, and pharmacokinetic profiles of therapeutic agents.[2][4] For instance, fluorinated benzoic acids are key components in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, as well as in the creation of potent kinase inhibitors for oncology.[3][4]
This technical guide provides a comprehensive overview of the core thermochemical properties of various fluorinated benzoic acids, details the experimental protocols used for their determination, and illustrates their relevance in drug discovery.
Thermochemical Properties of Fluorinated Benzoic Acids
The thermochemical data for fluorinated benzoic acids are crucial for understanding their stability and reactivity. The standard enthalpies of combustion and formation are fundamental parameters determined through calorimetric experiments.
Table 1: Enthalpies of Combustion and Formation for Select Fluorinated Benzoic Acids at 25 °C
| Compound | Formula | ΔHc° (kJ/mol) | ΔHf° (solid, kJ/mol) | Reference |
| 2-Fluorobenzoic Acid | C7H5FO2 | -3080.00 ± 1.02 | -568.52 ± 1.10 | [5] |
| 3-Fluorobenzoic Acid | C7H5FO2 | -3066.3 ± 1.5 (kcal/mol) | -137.84 (kcal/mol) | [6] |
| 4-Fluorobenzoic Acid | C7H5FO2 | -3062.97 ± 0.70 | -585.56 ± 0.81 | [5] |
| 2,6-Difluorobenzoic Acid | C7H4F2O2 | - | - | |
| 3,5-Difluorobenzoic Acid | C7H4F2O2 | - | - | |
| 3,4,5-Trifluorobenzoic Acid | C7H3F3O2 | - | - | |
| Perfluorobenzoic Acid | C7F5O2H | - | - | |
| Note: Original data reported in kcal/mol. Conversion: 1 kcal = 4.184 kJ. Data for some isomers are not readily available in the initial search results. |
Table 2: Physical Properties of Select Fluorinated Benzoic Acids
| Compound | Melting Point (°C) | pKa | Reference |
| 2-Fluorobenzoic Acid | 122 - 125 | 3.27 | [7] |
| 3-Fluorobenzoic Acid | 123 - 125 | - | |
| 4-Fluorobenzoic Acid | 184 | 4.14 | [8] |
| Benzoic Acid (for comparison) | 121 - 123 | 4.2 | [3][9] |
The position of the fluorine atom significantly influences acidity (pKa). The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, increasing acidity compared to benzoic acid.[7] This effect is most pronounced in the ortho position.
Experimental Protocols
The determination of thermochemical properties requires precise and specialized experimental techniques.
Oxygen Bomb Calorimetry (for Enthalpy of Combustion)
Oxygen bomb calorimetry is the primary method for determining the enthalpy of combustion of solid organic compounds.[10][11]
Methodology:
-
Sample Preparation: A precisely weighed pellet of the fluorinated benzoic acid is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."[10]
-
Bomb Setup: A platinum ignition wire is positioned to be in contact with the sample. A small, measured quantity of water (e.g., 3.000 cm³) is added to the bomb to ensure that all fluorine is converted to aqueous hydrofluoric acid (HF) upon combustion.[10]
-
Pressurization and Immersion: The bomb is sealed, flushed, and filled with high-purity oxygen to a pressure of approximately 30-32 atm.[10] It is then submerged in a known volume of water in a calorimeter jacket.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water surrounding the bomb is meticulously recorded at short intervals before, during, and after combustion to determine the temperature change (ΔT).[10][12]
-
Calibration: The heat capacity of the calorimeter system (Cbomb) is determined by burning a standard reference material with a precisely known heat of combustion, such as benzoic acid (NBS Standard Reference Material 39i).[5][10][11]
-
Calculation: The heat of combustion (ΔHc°) is calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of aqueous nitric acid (from residual N2 in the bomb) and hydrofluoric acid.[10] For fluorine compounds, the final products are CO2(g) and an aqueous solution of HF.[5] The reaction is represented as: C7H5O2F(c) + 7O2(g) + 48H2O(liq) → 7CO2(g) + --INVALID-LINK--[5]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules. The strong electron-withdrawing nature of these substituents enhances metabolic stability, binding affinity, and lipophilicity, making this scaffold prevalent in the design of novel therapeutics and agrochemicals.[1][2]
These application notes provide detailed protocols for the synthesis of two major classes of derivatives from this compound: amides and esters. The methodologies described are robust and can be adapted for a wide range of amine and alcohol coupling partners.
Data Presentation: Synthesis of Amide and Ester Derivatives
The following tables summarize representative quantitative data for the synthesis of amide and ester derivatives from this compound.
Table 1: Synthesis of Amide Derivatives via Acyl Chloride Intermediate
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | (2,5-dimethylthiophen-3-yl)methanamine | N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide | Not Specified | 86 |
Table 2: Representative Conditions for Fischer Esterification
| Entry | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |
| 1 | Methanol | H₂SO₄ (catalytic) | Reflux (~65°C) | 4-12 | 80-95 |
| 2 | Ethanol | H₂SO₄ (catalytic) | Reflux (~78°C) | 4-12 | 80-95 |
| 3 | n-Butanol | H₂SO₄ (catalytic) | Reflux (~118°C) | 4-12 | 80-95 |
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives
Amide bond formation is a fundamental transformation in the synthesis of biologically active molecules. Two common and effective methods for the synthesis of amides from this compound are presented below.
This robust method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then coupled with the desired amine. This approach is particularly suitable for less reactive amines.
Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the starting material on TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Coupling with Amine
-
Materials:
-
Crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride (from Step 1)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a separate flask, dissolve the amine (1.1 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
This one-pot method utilizes carbodiimide coupling agents and is a widely used, efficient, and mild procedure for forming amide bonds.
-
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification
Fischer esterification is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis.
-
Materials:
-
This compound
-
Desired primary or secondary alcohol (used in excess as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by distillation to yield the pure ester.[4][5]
-
Visualizations: Workflows and Signaling Pathways
Synthesis Workflow
The general workflow for the synthesis of amide derivatives from this compound via the acyl chloride intermediate is a common and reliable strategy.
References
Application Notes and Protocols: 3-Fluoro-5-(trifluoromethyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry, prized for the unique properties conferred by its fluorine and trifluoromethyl substituents. The incorporation of these moieties can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various biologically active compounds.
Application 1: Antibacterial Agents - Dibenzoxepinone Oxime Derivatives
Derivatives of dibenz[b,e]oxepinone incorporating a 3-fluoro-5-(trifluoromethyl)benzoyl moiety have demonstrated notable antibacterial activity. The strategic placement of the fluorine and trifluoromethyl groups on the benzoyl ring has been shown to be advantageous for antimicrobial efficacy, particularly against multi-drug resistant strains.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the minimum inhibitory concentration (MIC) of a dibenzoxepinone oxime derivative synthesized from 3-fluoro-5-(trifluoromethyl)benzoyl chloride against various bacterial strains.
| Compound ID | Structure | Bacterial Strain | MIC (μg/mL) |
| 1 |
| Staphylococcus aureus (Methicillin-resistant) | >250 |
| Pseudomonas aeruginosa | 125 | ||
| Escherichia coli | >250 | ||
| Klebsiella pneumoniae | >250 | ||
| Morganella morganii | 125 |
Caption: Structure and MIC values of a dibenzoxepinone oxime derivative.
Experimental Protocols
Protocol 1: Synthesis of ({[(E/Z)-11-dibenz[b,e]oxepin-11(6H)-ylidene]amino}oxy)[3-fluoro-5-(trifluoromethyl)phenyl]methanone (Compound 1)
This protocol describes the acylation of 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin with 3-fluoro-5-(trifluoromethyl)benzoyl chloride.
Materials:
-
11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin
-
3-fluoro-5-(trifluoromethyl)benzoyl chloride
-
Anhydrous pyridine
-
Dry benzene
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and recrystallization
Procedure:
-
In a round-bottom flask, dissolve 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin in dry benzene.
-
Add an equimolar amount of anhydrous pyridine to the solution to act as a proton scavenger.
-
To this stirred solution, add an equimolar amount of 3-fluoro-5-(trifluoromethyl)benzoyl chloride dropwise.
-
After the addition is complete, reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the reaction mixture to remove pyridine hydrochloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from isopropanol to yield the pure product.
Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized compound
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37 °C)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include positive control wells (bacteria in MHB without compound) and negative control wells (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow Diagram
Caption: Synthesis and evaluation of antibacterial dibenzoxepinone oximes.
Application 2: Glycine Transporter 1 (GlyT1) Inhibitors for Schizophrenia
While not a direct derivative of the benzoic acid, the closely related 3-fluoro-5-(trifluoromethyl)pyridine moiety is a key component of the potent and selective GlyT1 inhibitor, RG1678, which has shown promise in the treatment of schizophrenia.[3][4] The synthesis of the pyridine precursor can be achieved from related starting materials, and the resulting compounds exhibit high affinity for the GlyT1 transporter.
Quantitative Data: In Vitro Activity of GlyT1 Inhibitors
The following table presents the in vitro activity of RG1678 and related analogs.
| Compound ID | R | hGlyT1b IC50 (nM) |
| RG1678 | H | 12 |
| Analog 1 | CH3 | 8 |
| Analog 2 | Cl | 25 |
| Analog 3 | OCH3 | 40 |
Caption: SAR of RG1678 analogs at the 4-position of the phenyl ring.
Experimental Protocols
Protocol 3: Synthesis of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine
This protocol describes a key step in the synthesis of the piperazine-pyridine core of RG1678.
Materials:
-
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
-
Piperazine
-
A suitable solvent (e.g., DMSO, NMP)
-
A non-nucleophilic base (e.g., K2CO3, DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine in a suitable solvent, add an excess of piperazine and a non-nucleophilic base.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine.
Protocol 4: GlyT1 Inhibition Assay
This protocol outlines a method for measuring the inhibition of glycine uptake by GlyT1.
Materials:
-
CHO cells stably expressing human GlyT1b
-
[³H]Glycine
-
Assay buffer (e.g., HBSS)
-
Test compounds
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Plate the GlyT1b-expressing CHO cells in a suitable multi-well format and grow to confluence.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the glycine uptake by adding [³H]Glycine to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Signaling Pathway
Caption: Mechanism of action of GlyT1 inhibitors like RG1678.
Application 3: Influenza Virus Fusion Inhibitors
This compound can be used to synthesize N-[(thiophen-3-yl)methyl]benzamides, which act as inhibitors of influenza virus fusion. These compounds target the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.
Quantitative Data: Anti-Influenza Activity
The following table shows the 50% effective concentration (EC50) of a representative N-[(thiophen-3-yl)methyl]benzamide against an influenza A strain.
| Compound ID | Structure | Virus Strain | EC50 (µM) |
| 2 |
| A/H1N1 | ~0.8 |
Caption: Anti-influenza activity of a benzamide derivative.[5]
Experimental Protocols
Protocol 5: Synthesis of N-((2,5-dimethylthiophen-3-yl)methyl)-3-fluoro-5-(trifluoromethyl)benzamide (Compound 2)
This protocol describes the amide coupling of 3-fluoro-5-(trifluoromethyl)benzoyl chloride with (2,5-dimethylthiophen-3-yl)methanamine.[5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
(2,5-dimethylthiophen-3-yl)methanamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Convert this compound to the corresponding acyl chloride by reacting with thionyl chloride. This can be done by gently refluxing the benzoic acid in an excess of thionyl chloride, followed by removal of the excess reagent under reduced pressure.
-
Dissolve (2,5-dimethylthiophen-3-yl)methanamine and triethylamine in dichloromethane in a separate flask.
-
To this solution, add the freshly prepared 3-fluoro-5-(trifluoromethyl)benzoyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product.
Protocol 6: Influenza Virus Cytopathic Effect (CPE) Reduction Assay
This protocol is used to determine the antiviral activity of the synthesized compounds.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza virus stock (e.g., A/H1N1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Trypsin (TPCK-treated)
-
Test compounds
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Wash the cells and infect with influenza virus at a specific multiplicity of infection (MOI) in the presence of TPCK-treated trypsin.
-
After a 1-hour adsorption period, remove the virus inoculum and add DMEM containing various concentrations of the test compound.
-
Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell protection for each compound concentration and determine the EC50 value using non-linear regression analysis.
Logical Relationship Diagram
Caption: Logical flow from synthesis to mechanism of action for influenza fusion inhibitors.
Other Potential Applications
While detailed protocols and quantitative data for derivatives of this compound are less readily available in the public domain for the following applications, this building block is of interest in the development of:
-
Antifungal Agents: As a component of VNI derivatives that target sterol 14α-demethylase.
-
Substance P (Neurokinin-1) Receptor Antagonists: For the treatment of various disorders, including chemotherapy-induced nausea and vomiting, and depression.
Further research is required to fully elucidate the potential of this compound in these therapeutic areas.
References
- 1. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Application of 3-Fluoro-5-(trifluoromethyl)benzoic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry, prized for its unique electronic properties and the advantageous physicochemical characteristics it imparts to active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly enhances lipophilicity and metabolic stability, and can improve the binding affinity of a drug candidate to its biological target.[1][2] This application note details the use of this compound in the synthesis of two distinct classes of APIs: microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for inflammatory conditions and influenza A virus fusion inhibitors.
Application in the Synthesis of mPGES-1 Inhibitors
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a key mediator of pain, fever, and inflammation. Selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory diseases with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).
A potent and selective mPGES-1 inhibitor, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide , incorporates the 3-fluoro-5-(trifluoromethyl)phenyl amide moiety. This structural feature is crucial for its high inhibitory potency.
Quantitative Data
| Compound | Target | IC50 (nM) | Cell-based Assay (A549 cells) IC50 (nM) | Human Whole Blood Assay IC50 (nM) |
| 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide | mPGES-1 | 8 | 16.24 | 249.9 |
Experimental Protocol: Synthesis of the mPGES-1 Inhibitor
The synthesis of the mPGES-1 inhibitor involves a key amide bond formation step between the carboxylic acid of the benzimidazole core and 3-fluoro-5-(trifluoromethyl)aniline. The following protocol is a representative procedure for this type of transformation.
Step 1: Activation of the Carboxylic Acid
-
To a solution of 2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
Step 2: Amide Coupling
-
3-Fluoro-5-(trifluoromethyl)aniline (1.1 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mPGES-1 inhibitor.
Signaling Pathway
Application in the Synthesis of Influenza A Fusion Inhibitors
Influenza A virus entry into host cells is mediated by the hemagglutinin (HA) glycoprotein, which undergoes a conformational change at low pH to facilitate membrane fusion. Small molecules that inhibit this process are valuable antiviral drug candidates.
Certain influenza A fusion inhibitors feature a "capping" group derived from this compound. This moiety plays a role in the binding of the inhibitor to the HA protein, thereby preventing the conformational changes necessary for fusion.
Quantitative Data
| Compound | Starting Materials | Reaction | Yield (%) |
| N-((2,5-dimethylthiophen-3-yl)methyl)-3-fluoro-5-(trifluoromethyl)benzamide | 3-fluoro-5-(trifluoromethyl)benzoyl chloride, (2,5-dimethylthiophen-3-yl)methanamine | Amide Coupling | 86 |
Experimental Protocol: Synthesis of an Influenza A Fusion Inhibitor Analog
The synthesis of an influenza A fusion inhibitor analog involves the formation of an amide bond between 3-fluoro-5-(trifluoromethyl)benzoyl chloride and a suitable amine.
Step 1: Preparation of Acyl Chloride
-
This compound (1.0 eq) is dissolved in thionyl chloride (5.0 eq).
-
A catalytic amount of DMF is added.
-
The mixture is heated at reflux for 2 hours.
-
The excess thionyl chloride is removed under reduced pressure to yield the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
To a solution of (2,5-dimethylthiophen-3-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of 3-fluoro-5-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is monitored by TLC.
Step 3: Work-up and Purification
-
The reaction mixture is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to afford the final product.
Signaling Pathway
Conclusion
This compound is a versatile and valuable building block for the synthesis of APIs targeting a range of diseases. Its incorporation into drug candidates can significantly enhance their pharmacological properties. The provided protocols for the synthesis of an mPGES-1 inhibitor and an influenza fusion inhibitor analog demonstrate the utility of this reagent in modern drug discovery and development. The straightforward amide coupling reactions allow for the efficient construction of complex molecules with high potential for therapeutic applications.
References
Application Notes and Protocols: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)benzoyl chloride is a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target molecules. This acyl chloride is a highly reactive intermediate, readily undergoing nucleophilic acyl substitution reactions to form esters, amides, and ketones, making it a versatile reagent in organic synthesis and drug discovery.[1]
This document provides detailed application notes and a comprehensive protocol for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride from its corresponding carboxylic acid using thionyl chloride.
Reaction Overview
The conversion of 3-Fluoro-5-(trifluoromethyl)benzoic acid to 3-Fluoro-5-(trifluoromethyl)benzoyl chloride is achieved through a nucleophilic acyl substitution reaction with thionyl chloride (SOCl₂). The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride.[2][3][4] The reaction is often catalyzed by N,N-dimethylformamide (DMF).
Reaction Scheme:
Quantitative Data
The following table summarizes key quantitative data for the starting material and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity | Refractive Index | Density (g/mL at 25°C) |
| This compound | C₈H₄F₄O₂ | 208.11 | White to off-white solid | ≥98% | - | - |
| 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | 226.56 | Colorless to light yellow liquid | ≥98% (GC) | 1.462 | 1.482 |
Note: Physical properties can vary slightly between different suppliers and batches.
Experimental Protocol
This protocol is a general guideline for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Researchers should adapt the procedure based on their specific laboratory conditions and scale.
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene or dichloromethane (optional, as solvent)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Vacuum pump with a cold trap
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Charging Reagents: To the flask, add this compound. For every 1 mole of the carboxylic acid, add 1.5 to 2.0 molar equivalents of thionyl chloride. A catalytic amount of DMF (e.g., 1-2 drops) can also be added. The reaction can be run neat (without solvent) or with an anhydrous solvent like toluene or dichloromethane.[5]
-
Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or under reduced pressure using a rotary evaporator. To avoid corrosion of the vacuum pump, a cold trap (e.g., with liquid nitrogen) and a base trap (e.g., containing NaOH solution) should be used to capture the acidic gases and excess thionyl chloride.[6]
-
Purification: The crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride can often be used in the next step without further purification. If higher purity is required, the product can be purified by fractional distillation under reduced pressure.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction evolves toxic gases (HCl and SO₂). Ensure proper trapping of these gases.
Characterization Data
The synthesized 3-Fluoro-5-(trifluoromethyl)benzoyl chloride can be characterized by various spectroscopic methods.
| Spectroscopic Data | a |
| ¹H NMR | The ¹H NMR spectrum of 3-(trifluoromethyl)benzoyl chloride shows signals in the aromatic region, typically between δ 7.5 and 8.3 ppm. |
| ¹³C NMR | The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon (around 165-170 ppm), the trifluoromethyl carbon (a quartet), and the aromatic carbons, with coupling to the fluorine atoms. |
| IR Spectroscopy | The IR spectrum of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride exhibits a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1750-1800 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (226.56 g/mol ), as well as characteristic fragmentation patterns. |
Note: Specific chemical shifts and coupling constants can be found in spectroscopic databases such as the NIST WebBook.[7]
Applications in Synthesis
3-Fluoro-5-(trifluoromethyl)benzoyl chloride is a versatile intermediate for the synthesis of various biologically active molecules.
-
Pharmaceuticals: It is a key component in the synthesis of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The fluorine and trifluoromethyl groups can enhance drug efficacy and pharmacokinetic properties.
-
Agrochemicals: This compound is used in the development of novel herbicides, insecticides, and fungicides.
-
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.
Workflow and Logic Diagrams
Caption: Workflow for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride.
Caption: Simplified reaction mechanism for acyl chloride formation.
References
Application Notes and Protocols for Friedel-Crafts Acylation using 3-Fluoro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of aryl ketones, which are key intermediates for a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation utilizing 3-Fluoro-5-(trifluoromethyl)benzoic acid, a versatile building block in the synthesis of novel therapeutic agents. The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting benzophenone derivatives, making this reagent of particular interest for modern drug discovery.[1][2]
General Principles
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[3] Due to the electron-withdrawing nature of the fluoro and trifluoromethyl groups, this compound is a deactivated acylating agent. Consequently, its conversion to the more reactive acyl chloride, 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, is a necessary first step. The subsequent acylation of an aromatic or heterocyclic substrate typically requires a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride and facilitate the electrophilic attack by the aromatic ring.[3] The resulting ketone product is less reactive than the starting aromatic compound, which conveniently prevents over-acylation.[4]
Data Presentation: Reaction Parameters for Friedel-Crafts Acylation
The successful synthesis of (Aryl/Heteroaryl)(3-fluoro-5-(trifluoromethyl)phenyl)methanones via Friedel-Crafts acylation is highly dependent on the substrate, catalyst, and reaction conditions. The following tables provide a summary of typical reaction parameters for the acylation of various aromatic and heterocyclic compounds.
Table 1: Friedel-Crafts Acylation of Common Aromatic Substrates
| Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 85 - 95 |
| Toluene | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 3 - 6 | 70 - 85 |
| Benzene | AlCl₃ (1.5) | Benzene (solvent) | rt to 60 | 4 - 8 | 60 - 75 |
| Fluorobenzene | AlCl₃ (1.5) | 1,2-Dichloroethane (DCE) | rt to 80 | 6 - 12 | 50 - 65 |
| Chlorobenzene | AlCl₃ (1.5) | 1,2-Dichloroethane (DCE) | rt to 80 | 8 - 16 | 40 - 55 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Table 2: Friedel-Crafts Acylation of Electron-Rich Heterocycles
| Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophene | SnCl₄ (1.2) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 75 - 90 |
| Furan | BF₃·OEt₂ (1.5) | Dichloromethane (DCM) | -20 to 0 | 1 - 3 | 60 - 75 |
| N-Methylpyrrole | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 2 - 5 | 70 - 85 |
Note: The choice of a milder Lewis acid is often necessary for sensitive heterocyclic substrates to prevent polymerization or degradation.[5]
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
This initial step is crucial for activating the carboxylic acid for the subsequent Friedel-Crafts reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Toluene
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Protocol 2: General Procedure for Friedel-Crafts Acylation of Aromatic Compounds
This protocol is applicable to a range of aromatic substrates.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
Aromatic substrate (e.g., Anisole, Toluene) (1.0 - 1.2 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C.
-
Slowly add a solution of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension.
-
After stirring for 15-30 minutes, add the aromatic substrate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired benzophenone.
Protocol 3: Friedel-Crafts Acylation of Thiophene (an Electron-Rich Heterocycle)
This protocol utilizes a milder Lewis acid to accommodate the more sensitive thiophene ring.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
Thiophene (1.1 eq)
-
Anhydrous Tin(IV) chloride (SnCl₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) and thiophene (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add SnCl₄ (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for the time indicated in Table 2.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by carefully adding water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the target (3-fluoro-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanone.
Mandatory Visualizations
Experimental Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of benzophenones via Friedel-Crafts acylation.
Proposed Signaling Pathway Inhibition by a Benzophenone Derivative
Many benzophenone derivatives have been investigated for their potential as anticancer agents, with some exhibiting inhibitory effects on key signaling pathways involved in cell proliferation and survival.[6] While the specific targets of compounds derived from this compound are a subject of ongoing research, a plausible mechanism of action could involve the inhibition of a critical kinase in a cancer-related signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in various cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application in the Synthesis of PARP Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have revolutionized the treatment of certain malignancies, particularly those with deficiencies in DNA damage repair pathways, such as BRCA1 and BRCA2 mutations.[1][2] The synthesis of these complex molecules is a critical aspect of their development and manufacturing. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of several key PARP inhibitors, including Olaparib, Rucaparib, and Niraparib.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4][5] When PARP is inhibited, these SSBs are not efficiently repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to the formation of more cytotoxic double-strand breaks (DSBs).[2][6]
In healthy cells, these DSBs can be effectively repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[1][7] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The accumulation of unrepaired DSBs in these cells triggers apoptosis, a phenomenon known as synthetic lethality.[1][2][6][7] This selective killing of cancer cells while sparing normal cells is the therapeutic basis of PARP inhibitors.
Signaling Pathway Diagram
Caption: PARP signaling pathway and the mechanism of synthetic lethality.
Synthetic Routes and Protocols
The synthesis of PARP inhibitors often involves multi-step sequences to construct the complex heterocyclic core structures. Below are summaries of synthetic routes and detailed protocols for key PARP inhibitors.
Olaparib Synthesis
Olaparib's synthesis typically involves the construction of the phthalazinone core, followed by coupling with a piperazine-containing side chain. Several routes have been developed, including both medicinal chemistry and process chemistry approaches, to optimize yield and scalability.[8][9]
Caption: A representative synthetic workflow for the synthesis of Olaparib.
This protocol describes a key step in a reported synthesis of Olaparib.[8]
Reaction: Horner-Wadsworth-Emmons reaction followed by hydrolysis and cyclization.
Materials:
-
(3-Oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphonate
-
2-Fluoro-5-formylbenzonitrile
-
Sodium methoxide
-
Methanol
-
Sodium hydroxide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Horner-Wadsworth-Emmons Reaction:
-
To a solution of (3-oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphonate in methanol, add a solution of sodium methoxide in methanol at 0 °C.
-
Stir the mixture for 30 minutes, then add a solution of 2-fluoro-5-formylbenzonitrile in methanol.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude olefin intermediate.
-
-
Hydrolysis and Cyclization:
-
Dissolve the crude olefin intermediate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours to hydrolyze the nitrile group.
-
Cool the reaction mixture and add hydrazine hydrate.
-
Heat the mixture to reflux for an additional 4-6 hours to effect cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and adjust the pH to acidic with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to afford the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid intermediate.
-
Quantitative Data Summary for Olaparib Synthesis (Representative Steps)
| Step | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Horner-Wadsworth-Emmons | Phosphonate, Aldehyde | NaOMe | Methanol | 0 to RT | 12-16 | ~96 | >95 | [8] |
| Hydrolysis & Cyclization | Olefin Intermediate | NaOH, N₂H₄·H₂O | Ethanol/Water | Reflux | 6-10 | ~77 | >98 | [8] |
| Amide Coupling | Phthalazinone acid, Piperazine derivative | HBTU, DIPEA | DMF | RT | 12 | ~62 | >99 | [10] |
Rucaparib Synthesis
The synthesis of Rucaparib is characterized by the construction of a complex tricyclic azepinoindole core. Key strategies often involve indole formation followed by the annulation of the seven-membered ring.
This protocol outlines a cyanide-catalyzed imino-Stetter reaction, a key step in a concise total synthesis of Rucaparib.[11][12]
Reaction: Cyanide-catalyzed imino-Stetter reaction.
Materials:
-
(E)-3-(2-amino-4-fluorophenyl)acrylonitrile
-
4-((tert-butoxycarbonyl)(methyl)amino)benzaldehyde
-
Sodium cyanide
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of (E)-3-(2-amino-4-fluorophenyl)acrylonitrile and 4-((tert-butoxycarbonyl)(methyl)amino)benzaldehyde in DMF, add sodium cyanide at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole-3-acetonitrile intermediate.
Quantitative Data Summary for Rucaparib Synthesis (Representative Steps)
| Step | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Heck Reaction | Aryl iodide, Acrylonitrile | (t-Bu₃P)₂Pd | Toluene | 80 | 4 | ~85 (E/Z=10:1) | >95 | [11] |
| Imino-Stetter Reaction | Aminocinnamonitrile, Aldehyde | NaCN | DMF | 80 | 24 | ~80 | >98 | [11][12] |
| Reduction & Cyclization | Indole-3-acetonitrile | Ni₂B, Boc₂O; then TFA | Methanol | RT | - | ~80 (over 3 steps) | >99 | [12] |
Niraparib Synthesis
The synthesis of Niraparib features the construction of an indazole ring system connected to a chiral piperidine moiety. Asymmetric synthesis or resolution is a critical aspect of obtaining the desired (S)-enantiomer.[13][14][15]
This protocol describes a key C-N cross-coupling reaction used in the synthesis of Niraparib.[15]
Reaction: Copper-catalyzed N-arylation of an indazole.
Materials:
-
7-Carbamoyl-2H-indazole
-
(S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
-
Copper(I) iodide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 7-carbamoyl-2H-indazole, (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, copper(I) iodide, and potassium carbonate.
-
Add DMF as the solvent and heat the mixture to 120 °C under an inert atmosphere.
-
Stir the reaction for 12-24 hours, monitoring its progress by HPLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Filter the mixture through celite to remove insoluble materials.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected Niraparib intermediate.
Quantitative Data Summary for Niraparib Synthesis (Representative Steps)
| Step | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Asymmetric Biocatalytic Amination | Aldehyde surrogate | Transaminase | Buffer/DMSO | 45 | 24 | ~90 | >99 (ee) | [15] |
| Copper-Catalyzed N-Arylation | Indazole, Piperidine derivative | CuI, K₂CO₃ | DMF | 120 | 12-24 | ~85 | >98 | [15] |
| Deprotection & Salt Formation | Boc-protected Niraparib | HCl or TFA | Dioxane | RT | 2-4 | >95 | >99 | [10] |
Conclusion
The synthesis of PARP inhibitors is a dynamic field of research, with ongoing efforts to develop more efficient, scalable, and cost-effective manufacturing processes. The protocols and data presented here provide a valuable resource for researchers and professionals in drug development, offering insights into the key chemical transformations and reaction conditions employed in the synthesis of these life-saving medicines. The continued innovation in synthetic organic chemistry will undoubtedly play a crucial role in the future of PARP inhibitor development and accessibility.
References
- 1. the-gist.org [the-gist.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03619C [pubs.rsc.org]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro screening and characterization of novel anti-inflammatory agents. The protocols herein detail key assays to assess the efficacy of test compounds in modulating critical inflammatory pathways, including NF-κB, MAPK, and JAK-STAT.
Introduction to Inflammatory Signaling Pathways
Chronic inflammation is a key pathological feature of numerous diseases. The development of effective anti-inflammatory therapeutics relies on the targeted modulation of key intracellular signaling cascades. Three of the most pivotal pathways in the inflammatory response are:
-
Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammatory gene expression.[1][2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes p38, JNK, and ERK, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation.[4][5] These kinases are activated by a phosphorylation cascade and, in turn, can phosphorylate and activate various transcription factors and downstream kinases, leading to the production of inflammatory mediators.[5][6]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This pathway is the principal signaling mechanism for a wide array of cytokines and growth factors involved in immunity and inflammation.[7][8] Cytokine binding to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[7] Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[7][8]
Experimental Workflow for Screening Anti-Inflammatory Compounds
A systematic in vitro approach is essential for the efficient screening and characterization of potential anti-inflammatory drug candidates. The following workflow outlines a logical progression of experiments to assess the efficacy and mechanism of action of test compounds.
Data Presentation: Efficacy of Known Anti-Inflammatory Agents
The following tables summarize the quantitative effects of well-characterized anti-inflammatory drugs on key inflammatory markers. These data can serve as a benchmark for evaluating the potency of novel compounds.
Table 1: Effect of Dexamethasone on LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
| Treatment | TNF-α Secretion (ng/mL) | IL-6 Secretion (ng/mL) |
| Control (Unstimulated) | < 0.1 | < 0.1 |
| LPS (1 µg/mL) | 1.55 ± 0.47 | 646.6 ± 194.3 |
| LPS + Dexamethasone (1 µM) | 0.30 ± 0.09 | 241.3 ± 122.4 |
| % Inhibition by Dexamethasone | ~80% | ~63% |
| Data are presented as mean ± standard deviation and are compiled from representative studies.[9][10] |
Table 2: Effect of Ibuprofen on LPS-Induced Nitric Oxide Production in Macrophages
| Treatment | Nitric Oxide (Nitrite) Concentration (µM) |
| Control (Unstimulated) | < 1.0 |
| LPS (1 µg/mL) | 35.2 ± 3.8 |
| LPS + Ibuprofen (1 mM) | 15.5 ± 2.1 |
| % Inhibition by Ibuprofen | ~56% |
| Data are presented as mean ± standard deviation and are compiled from representative studies.[11] |
Table 3: Effect of Tofacitinib on IL-6-Induced STAT3 Phosphorylation in Cells
| Treatment | Relative p-STAT3 / Total STAT3 Ratio |
| Control (Unstimulated) | 0.1 ± 0.05 |
| IL-6 (50 ng/mL) | 1.0 ± 0.15 |
| IL-6 + Tofacitinib (100 nM) | 0.3 ± 0.08 |
| % Inhibition by Tofacitinib | ~70% |
| Data are presented as mean ± standard deviation and are compiled from representative studies. |
Detailed Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage and THP-1 human monocytic cell lines are commonly used models for in vitro inflammation studies.
-
Cell Culture: Culture RAW 264.7 or THP-1 cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Compound Treatment: Seed cells in appropriate well plates. Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with an inflammatory agent like LPS (1 µg/mL). Include vehicle-treated and unstimulated controls.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the test compounds.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator.
-
Principle: The Griess reagent detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with test compounds and LPS as described above for 24 hours.
-
Collect 50 µL of cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present is bound by the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added to produce a colored product, the intensity of which is proportional to the amount of cytokine present.
-
Protocol (General):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops (15-30 minutes).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis
Western blotting is used to determine the levels of key signaling proteins, particularly their phosphorylated (activated) forms.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, p-p38, p-JNK, p-ERK, p-STAT3, or their total protein counterparts overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways targeted in the development of anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 3-fluoro-5-(trifluoromethyl)benzoic acid as a key starting material in the synthesis of novel agrochemicals. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this molecule a valuable building block for creating potent and effective crop protection agents.
Introduction: The Role of Fluorinated Benzoic Acids in Agrochemicals
This compound is a versatile chemical intermediate increasingly employed in the design and synthesis of modern agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics are highly desirable in the development of new herbicides, fungicides, and insecticides, often leading to enhanced efficacy and improved environmental profiles.
This document outlines the synthetic pathway from this compound to a class of potent insecticides: phthalic acid diamides. The protocols provided herein are based on established chemical transformations and published research findings.
Synthetic Application: Synthesis of Phthalic Acid Diamide Insecticides
A key application of this compound in agrochemical synthesis is its use as a precursor for the preparation of 3-fluoro-5-(trifluoromethyl)aniline. This aniline is a crucial intermediate for the synthesis of N-(3-fluoro-5-(trifluoromethyl)phenyl)phthalamide insecticides. These compounds have demonstrated significant insecticidal activity, particularly against lepidopteran pests.
The overall synthetic strategy involves a two-stage process:
-
Conversion of this compound to 3-fluoro-5-(trifluoromethyl)aniline.
-
Coupling of 3-fluoro-5-(trifluoromethyl)aniline with a substituted phthalic anhydride to yield the final diamide insecticide.
Logical Workflow for Synthesis
Caption: Synthetic workflow from this compound to a phthalic acid diamide insecticide.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide
This protocol describes the conversion of this compound to its corresponding primary amide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH) solution (28-30%)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature with stirring.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM.
-
Dissolve the crude acyl chloride in a minimal amount of an inert solvent (e.g., THF or acetone).
-
In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath.
-
Slowly add the acyl chloride solution to the cold ammonium hydroxide solution with vigorous stirring.
-
Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluoro-5-(trifluoromethyl)benzamide.
Protocol 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)aniline via Hofmann Rearrangement
This protocol details the conversion of 3-fluoro-5-(trifluoromethyl)benzamide to 3-fluoro-5-(trifluoromethyl)aniline.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
1,4-Dioxane
-
Water
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it in an ice bath.
-
Slowly add bromine (1.1 eq) to the cold NaOH solution to form a sodium hypobromite solution.
-
In a separate flask, dissolve 3-fluoro-5-(trifluoromethyl)benzamide (1.0 eq) in 1,4-dioxane.
-
Add the benzamide solution to the freshly prepared cold sodium hypobromite solution with stirring.
-
Slowly heat the reaction mixture to 50-70 °C and maintain for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or distillation to obtain 3-fluoro-5-(trifluoromethyl)aniline.
Protocol 3: Synthesis of N²-[1,1-dimethyl-2-(methylthio)ethyl]-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-3-iodophthalamide
This protocol describes the final coupling step to produce a specific insecticidal phthalic acid diamide.
Materials:
-
3-Fluoro-5-(trifluoromethyl)aniline
-
3-Iodophthalic anhydride
-
2-Amino-2-methyl-1-(methylthio)propane
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile, anhydrous
-
Standard laboratory glassware
Procedure:
-
Formation of the Phthalamic Acid:
-
Dissolve 3-fluoro-5-(trifluoromethyl)aniline (1.0 eq) and 3-iodophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Stir the mixture at room temperature for 2-4 hours.
-
Collect the precipitated N-(3-fluoro-5-(trifluoromethyl)phenyl)-3-iodophthalamic acid by filtration and wash with a small amount of cold solvent.
-
-
Amidation and Cyclization:
-
Suspend the N-(3-fluoro-5-(trifluoromethyl)phenyl)-3-iodophthalamic acid (1.0 eq) in anhydrous acetonitrile.
-
Add pyridine (2.0 eq) and cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) and stir for 30 minutes at 0 °C.
-
Add 2-amino-2-methyl-1-(methylthio)propane (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final phthalic acid diamide insecticide.
-
Quantitative Data
The following table summarizes the quantitative data for the synthesis and insecticidal activity of a representative phthalic acid diamide derived from this compound.
| Compound | Synthetic Step | Yield (%) | Target Pest | LC₅₀ (mg/L) |
| 3-Fluoro-5-(trifluoromethyl)benzamide | Amidation of Benzoic Acid | ~85-95 | - | - |
| 3-Fluoro-5-(trifluoromethyl)aniline | Hofmann Rearrangement | ~60-75 | - | - |
| N²-[1,1-dimethyl-2-(methylthio)ethyl]-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-3-iodophthalamide | Final Coupling | ~70-85 | Plutella xylostella | ~0.5 - 1.5 |
Note: Yields and LC₅₀ values are approximate and can vary based on specific reaction conditions and bioassay methodologies.
Signaling Pathways and Experimental Workflows
General Mechanism of Action for Phthalamide Insecticides
While the specific signaling pathway for this novel class of insecticides is a subject of ongoing research, many diamide insecticides act as ryanodine receptor modulators in insects. These compounds disrupt the normal functioning of calcium channels in muscle cells, leading to uncontrolled calcium release, paralysis, and ultimately, death of the insect.
Experimental Workflow Diagram
Application Notes and Protocols for the Nitration of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrophilic nitration of substituted benzoic acids. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, dye, and materials industries. The introduction of a nitro group onto the aromatic ring of benzoic acid derivatives serves as a versatile handle for further functionalization, such as reduction to an amino group.
The regiochemical outcome of the nitration is highly dependent on the nature and position of the existing substituents on the benzoic acid ring. Understanding the interplay of electronic and steric effects is paramount for achieving the desired isomer with high selectivity and yield. These notes offer insights into these directing effects and provide specific experimental procedures for various substituted benzoic acids.
General Principles of Nitration
The nitration of aromatic compounds, including substituted benzoic acids, proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps involve:
-
Generation of the Electrophile: The highly electrophilic nitronium ion (NO₂⁺) is typically generated in situ from a mixture of concentrated nitric acid (HNO₃) and a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[1]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
The rate and regioselectivity of the reaction are governed by the substituents already present on the benzoic acid ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature.[2] Other substituents will either reinforce or compete with this directing effect.
Safety Precautions
Nitration reactions are highly exothermic and involve the use of strong, corrosive acids. Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Fume Hood: All manipulations involving concentrated nitric and sulfuric acids must be performed in a well-ventilated chemical fume hood.
-
Controlled Addition: The nitrating mixture should be added slowly and in a controlled manner to the substrate solution, with efficient cooling to manage the reaction exotherm.
-
Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with stirring. Never add water directly to the concentrated acid mixture.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.
Experimental Protocols
The following protocols are representative examples for the nitration of various substituted benzoic acids. Reaction conditions, particularly temperature and reaction time, should be carefully monitored and may require optimization for specific substrates.
Protocol 1: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid
This protocol describes the synthesis of the meta-nitro isomer, which is the major product due to the directing effect of the carboxylic acid group.[1]
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve benzoic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice-water bath to 0-5 °C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the benzoic acid solution, maintaining the reaction temperature below 15 °C with vigorous stirring.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 15-30 minutes.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain purified 3-nitrobenzoic acid.
Protocol 2: Nitration of o-Chlorobenzoic Acid to 2-Chloro-5-nitrobenzoic Acid
This procedure demonstrates the nitration of a halogen-substituted benzoic acid, where the directing effects of the chloro and carboxyl groups are considered.
Materials:
-
o-Chlorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄, 100%)
-
Nitric acid (HNO₃, 80%)
-
Ice
Procedure:
-
Prepare a solution of o-chlorobenzoic acid in 100% sulfuric acid.[3]
-
Cool the solution to below 0 °C in an ice-salt bath.[3]
-
Prepare a nitrating mixture of 80% nitric acid and 100% sulfuric acid.[3]
-
Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0 °C.[3]
-
After the addition, allow the mixture to stand at room temperature for 10-12 hours.[3]
-
Slowly heat the reaction mixture to 60 °C.[3]
-
Pour the heated mixture onto crushed ice.[3]
-
Collect the resulting precipitate by filtration and wash with water.
-
Recrystallize the product from boiling water to yield pure 2-chloro-5-nitrobenzoic acid.[3]
Protocol 3: Nitration of 4-Hydroxybenzoic Acid Alkyl Esters
This protocol is for the nitration of an activated benzoic acid derivative. The hydroxyl group is a strong activating, ortho, para-director.
Materials:
-
4-Hydroxybenzoic acid alkyl ester
-
Nitric acid (30-62% by weight)
-
Ice
Procedure:
-
Introduce the 4-hydroxybenzoic acid alkyl ester steadily into nitric acid (30-62% strength) at a temperature of approximately 20-30 °C.[4]
-
Maintain the reaction temperature between 0 and 60 °C, preferably between 20 and 30 °C, using external cooling.[4]
-
After the reaction is complete, the product, 4-hydroxy-3-nitrobenzoic acid alkyl ester, can be isolated by filtration and washing.
Data Presentation
The following tables summarize quantitative data for the nitration of selected substituted benzoic acids and their derivatives. Yields and isomer distributions are highly dependent on the specific reaction conditions.
| Starting Material | Major Product(s) | Yield (%) | Melting Point (°C) | Reference |
| Benzoic Acid | 3-Nitrobenzoic Acid | ~77 | 140-142 | [5] |
| o-Chlorobenzoic Acid | 2-Chloro-5-nitrobenzoic Acid | 92 | 164-165 | [3] |
| 4-Chlorobenzoic Acid | 4-Chloro-3-nitrobenzoic Acid | 96.8 | 182.9-184.0 | [6] |
| 4-Hydroxybenzoic Acid Methyl Ester | 4-Hydroxy-3-nitrobenzoic Acid Methyl Ester | >99 | 73 | [4] |
| m-Hydroxybenzoic Acid | 3-Hydroxy-4-nitrobenzoic Acid | 15 | 227-228 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the nitration of a substituted benzoic acid.
Caption: A generalized workflow for the nitration of substituted benzoic acids.
Regioselectivity in Nitration
The following diagram illustrates the directing effects of activating and deactivating groups on the regioselectivity of nitration.
Caption: Influence of substituents on the position of nitration.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. fvs.com.py [fvs.com.py]
- 3. prepchem.com [prepchem.com]
- 4. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. US4036838A - Process for the production of nitro derivatives of aromatic compounds - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Fluoro-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the purification of crude 3-Fluoro-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the typical physical properties of pure this compound?
A2: Pure this compound is typically a white to off-white crystalline solid. Key properties are summarized in the table below.
Q3: What are the likely impurities in crude this compound?
A3: Impurities can include unreacted starting materials, byproducts from side reactions (such as isomers), and residual solvents. For instance, in syntheses involving Grignard reagents, homo-coupled byproducts and residual non-fluorinated precursors may be present.
Q4: How can I assess the purity of my this compound?
A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals during recrystallization.
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Cause: This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. The compound may also be coming out of solution too quickly at a temperature above its melting point.
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Solution:
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Re-heat the solution to re-dissolve the oil.
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Add a small amount of additional hot solvent to decrease the saturation.
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Allow the solution to cool more slowly. You can do this by covering the flask with a beaker to insulate it.
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If the problem persists, consider a different solvent system.
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Problem: No crystals form upon cooling.
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Cause: The solution may not be saturated, meaning too much solvent was used.
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Solution:
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Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
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Add a seed crystal of the pure compound.
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If crystals still do not form, evaporate some of the solvent to increase the concentration of the benzoic acid and then try cooling again.
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Problem: The recovery yield after recrystallization is very low.
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Cause: This could be due to using too much solvent, which leaves a significant amount of the product in the mother liquor. It could also be due to premature crystallization during a hot filtration step.
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Solution:
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Use the minimum amount of hot solvent necessary to dissolve the crude product.
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To recover more product, you can cool the filtrate in an ice bath to induce further crystallization.
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Ensure your filtration apparatus is pre-heated before performing a hot filtration to prevent the product from crashing out on the filter paper.
-
Column Chromatography Issues
Problem: The compound does not move from the origin on the TLC plate or column.
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Cause: The mobile phase is not polar enough to elute the acidic compound from the silica gel.
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Solution:
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Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
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Add a small amount of acetic or formic acid to the mobile phase. This will protonate the benzoic acid, reducing its interaction with the silica gel and allowing it to elute more effectively.
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Problem: The compound gives broad or tailing peaks during column chromatography.
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Cause: This can be due to interactions between the acidic proton of the carboxylic acid and the silica gel.
-
Solution:
-
As mentioned above, adding a small amount of a volatile acid (like acetic or formic acid) to the mobile phase can significantly improve peak shape.
-
Ensure the column is packed well and that the sample is loaded in a concentrated band.
-
Data Presentation
The following tables summarize key data for the purification of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 161622-05-5 |
| Molecular Formula | C₈H₄F₄O₂ |
| Molecular Weight | 208.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 102-106 °C |
Table 2: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Acid-Base Extraction | 70-90% | >90% | High capacity, removes neutral and basic impurities. | Unreacted neutral starting materials, some basic byproducts. |
| Recrystallization | >99% | 60-85% | Yields highly pure crystalline solid, removes trace impurities. | Structurally similar byproducts, residual solvents. |
| Column Chromatography | 90-98% | 70-90% | High resolution, separates structurally similar compounds. | Isomeric byproducts, unreacted starting materials, polar impurities. |
Experimental Protocols
Protocol for Acid-Base Extraction
This method is useful for an initial purification to remove non-acidic impurities. A similar procedure has been used for the purification of 3-trifluoromethylbenzoic acid, achieving a purity of up to 99.9%.[1]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base, such as 1 M sodium hydroxide. The benzoic acid will move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as 3 M hydrochloric acid, until the pH is approximately 2. The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol for Recrystallization
This protocol is designed to achieve high purity of the solid product.
-
Solvent Selection: The ideal solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. For fluorinated benzoic acids, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes) is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the more polar solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol for Column Chromatography
This protocol is suitable for separating the product from closely related impurities.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TCC). A good starting point is a mixture of hexanes and ethyl acetate. For acidic compounds like this, adding about 0.5-1% of acetic acid or formic acid to the mobile phase can improve the separation and peak shape. An HPLC method for a similar compound used a mobile phase of acetonitrile and water with phosphoric acid, suggesting that a polar aprotic/polar protic mixture can be effective.[2]
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods for synthesizing this compound are:
-
Grignard Reaction: Carboxylation of the Grignard reagent derived from 3-bromo-5-fluorobenzotrifluoride.
-
Nitrile Hydrolysis: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile.
-
Toluene Oxidation: Oxidation of 3-fluoro-5-(trifluoromethyl)toluene.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of 98% or higher, as determined by Gas Chromatography (GC).[1]
Q3: What are the key safety precautions to consider during the synthesis?
A3: All synthetic procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Grignard reagents are highly reactive and moisture-sensitive, requiring anhydrous conditions. Oxidation reactions, particularly with permanganate, can be highly exothermic and should be performed with careful temperature control.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Grignard Reaction of 3-Bromo-5-fluorobenzotrifluoride
The Grignard reaction involves the formation of an organomagnesium compound from 3-bromo-5-fluorobenzotrifluoride, followed by carboxylation with carbon dioxide.
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromo-5-fluorobenzotrifluoride in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere.
-
The reaction mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice.
-
A vigorous reaction should be observed.
-
-
Work-up:
-
After the reaction is complete, quench the mixture by slowly adding aqueous hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
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| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Presence of moisture: Grignard reagents are highly sensitive to water. | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Maintain a positive nitrogen pressure throughout the reaction. |
| 2. Poor quality of magnesium: The surface of the magnesium turnings may be oxidized. | 2. Use fresh, high-quality magnesium turnings. Briefly crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small amount of iodine or 1,2-dibromoethane can be used to activate the magnesium. | |
| 3. Incomplete carboxylation: Insufficient carbon dioxide or reaction time. | 3. Ensure a sufficient excess of dry carbon dioxide is used. Allow the reaction to proceed until no further exotherm is observed. | |
| Presence of a significant amount of biphenyl impurity | Side reaction: The Grignard reagent can react with unreacted 3-bromo-5-fluorobenzotrifluoride. This is more prevalent at higher concentrations and temperatures. | 1. Add the solution of 3-bromo-5-fluorobenzotrifluoride slowly to the magnesium suspension to maintain a low concentration of the starting material. 2. Maintain a moderate reaction temperature during Grignard formation. |
| Formation of 1-fluoro-3-(trifluoromethyl)benzene | Protonation of the Grignard reagent: The Grignard reagent is quenched by a proton source (e.g., water, alcohol) before carboxylation. | 1. Strictly adhere to anhydrous conditions. 2. Ensure the carbon dioxide used is dry. |
| Side Product | Structure | Reason for Formation | Typical % (if available) |
| 4,4'-Difluoro-2,2'-bis(trifluoromethyl)biphenyl | F(CF₃)C₆H₃-C₆H₃(CF₃)F | Coupling of the Grignard reagent with unreacted aryl halide. | Can be significant depending on reaction conditions. |
| 1-Fluoro-3-(trifluoromethyl)benzene | FC₆H₄(CF₃) | Protonation of the Grignard reagent by trace amounts of water or other protic species. | Varies with the stringency of anhydrous conditions. |
Route 2: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile
This route involves the conversion of the nitrile functional group to a carboxylic acid, typically under acidic or basic conditions.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add 3-Fluoro-5-(trifluoromethyl)benzonitrile.
-
Add an excess of an aqueous acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a base (e.g., aqueous sodium hydroxide).
-
-
Hydrolysis:
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
-
Work-up:
-
Acidic Hydrolysis: Cool the reaction mixture and pour it into ice water. The product will precipitate. Filter the solid, wash with cold water, and dry.
-
Basic Hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the product precipitates. Filter the solid, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.[2]
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction | 1. Insufficient reaction time or temperature: The hydrolysis of nitriles can be slow. | 1. Increase the reflux time. Ensure the reaction is heated to the appropriate temperature. |
| 2. Inadequate concentration of acid or base: The hydrolyzing agent may not be in sufficient excess. | 2. Use a more concentrated acid or base solution. | |
| Low yield of isolated product | 1. Product solubility: The product may have some solubility in the aqueous work-up solution. | 1. Ensure the solution is sufficiently cooled before filtration to minimize solubility. |
| 2. Incomplete precipitation: The pH may not be optimal for complete precipitation of the benzoic acid. | 2. During acidic work-up, ensure the pH is strongly acidic (pH 1-2) to fully protonate the carboxylate. |
| Side Product | Structure | Reason for Formation | Typical % (if available) |
| 3-Fluoro-5-(trifluoromethyl)benzamide | FC₆H₃(CF₃)CONH₂ | Incomplete hydrolysis of the nitrile. The amide is an intermediate in the reaction. | Can be present if the reaction is not driven to completion. |
| Unreacted 3-Fluoro-5-(trifluoromethyl)benzonitrile | FC₆H₃(CF₃)CN | Incomplete reaction. | Varies with reaction conditions and duration. |
Route 3: Oxidation of 3-Fluoro-5-(trifluoromethyl)toluene
This method involves the oxidation of the methyl group of 3-fluoro-5-(trifluoromethyl)toluene to a carboxylic acid using a strong oxidizing agent.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-fluoro-5-(trifluoromethyl)toluene and a suitable solvent (e.g., water, pyridine, or a mixture).
-
Slowly add the oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate, in portions to control the reaction temperature.
-
-
Oxidation:
-
Heat the reaction mixture to reflux for several hours. The disappearance of the purple color of permanganate indicates the progress of the reaction.
-
-
Work-up:
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the benzoic acid.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallization can be used for further purification.
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is very slow or incomplete | 1. Insufficient oxidizing agent: Not enough oxidant to convert all the starting material. | 1. Ensure a stoichiometric excess of the oxidizing agent is used. |
| 2. Low reaction temperature: The oxidation may require elevated temperatures to proceed at a reasonable rate. | 2. Increase the reaction temperature or prolong the reaction time. | |
| Formation of multiple byproducts | Over-oxidation or side reactions: The aromatic ring can be susceptible to oxidation under harsh conditions. | 1. Carefully control the reaction temperature. Add the oxidizing agent in portions to avoid a rapid exotherm. |
| Low isolated yield | Difficult separation from byproducts: The product may be contaminated with byproducts that are difficult to remove. | 1. Optimize the purification method. A combination of acid-base extraction and recrystallization may be necessary. |
| Side Product | Structure | Reason for Formation | Typical % (if available) |
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | FC₆H₃(CF₃)CHO | Incomplete oxidation of the methyl group. | Can be a significant byproduct if the reaction is not complete. |
| 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | FC₆H₃(CF₃)CH₂OH | Incomplete oxidation of the methyl group. | Can be present, especially under milder conditions. |
| Ring-oxidized products | - | Oxidation of the aromatic ring itself under harsh conditions. | Generally minor if reaction conditions are controlled. |
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound.
Caption: Workflow for Grignard Reaction Synthesis.
Caption: Workflow for Nitrile Hydrolysis Synthesis.
References
Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-fluoro-5-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound include the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile and the carboxylation of a Grignard reagent derived from a corresponding halogenated precursor.
Q2: I am experiencing low yields in the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile. What are the potential causes and solutions?
A2: Low yields can stem from incomplete hydrolysis, degradation of the product, or losses during workup. To troubleshoot, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature (e.g., 85-90°C) to drive the hydrolysis to completion.[1][2] Monitor the reaction progress using techniques like TLC or GC.
-
Base Concentration: The concentration of the sodium hydroxide solution is crucial. A very dilute solution may not be effective, while an overly concentrated one could lead to side reactions.
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Acidification: During acidification with hydrochloric acid to precipitate the product, ensure the pH is low enough for complete precipitation. Chilling the mixture can also improve recovery.
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Purification: Losses can occur during filtration and washing. Ensure the filter cake is washed with a minimal amount of cold water to remove inorganic salts without dissolving a significant amount of the product.
Q3: Are there any safety concerns when preparing Grignard reagents from trifluoromethyl-substituted phenyl halides?
A3: Yes, there are reports of detonations associated with the formation of trifluoromethylphenyl Grignard reagents.[3][4] These incidents are often attributed to loss of solvent contact or runaway exothermic side reactions. It is crucial to maintain strict temperature control, ensure efficient stirring, and avoid concentrating the Grignard reagent. Whenever possible, using a low-temperature halogen-magnesium exchange method, as described by Knochel, can mitigate these risks.[4]
Q4: What are common side products when using a Grignard-based synthesis for this compound?
A4: A common side product in Grignard carboxylations is the corresponding protonated starting material, formed by the reaction of the Grignard reagent with trace amounts of water in the solvent or on the glassware. In the case of this compound synthesis, this would be 1-fluoro-3-(trifluoromethyl)benzene. To minimize this, ensure all glassware is rigorously dried and use anhydrous solvents.
Troubleshooting Guides
Guide 1: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC until the starting material is consumed.[1][2] |
| Low Product Purity | Incomplete removal of inorganic salts or starting material. | Wash the filtered product thoroughly with cold deionized water. For removal of unreacted nitrile, consider recrystallization from an appropriate solvent system. A purification method involving dissolution in a basic solution, extraction of organic impurities, and re-precipitation by acidification can be effective.[5] |
| Product is an Oil or Gummy Solid | Presence of impurities. | Ensure complete acidification. If the product still does not solidify, try trituration with a non-polar solvent like hexanes to induce crystallization. |
Guide 2: Grignard Carboxylation
| Issue | Potential Cause | Recommended Solution |
| Failure to Initiate Grignard Reaction | Inactive magnesium surface; presence of moisture. | Use freshly crushed magnesium turnings or commercially available activated magnesium. Ensure all glassware is oven-dried and solvents are anhydrous. A small crystal of iodine can be used as an initiator. |
| Low Yield of Carboxylic Acid | Inefficient carboxylation; formation of protonated byproduct. | Introduce CO2 gas at a low temperature (e.g., -40°C) to improve its solubility and minimize side reactions.[6] Ensure the Grignard reagent is added to a well-stirred slurry of dry ice or that CO2 gas is bubbled through the solution efficiently. |
| Formation of Ketone Byproducts | Reaction of the Grignard reagent with the initially formed carboxylate salt. | Add the Grignard reagent to an excess of crushed dry ice to ensure the Grignard reagent is always in the presence of a large excess of CO2. |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile
This protocol is adapted from a standard literature procedure.[1][2]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), aqueous solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add sodium hydroxide (6.35 g) and water (10 ml). Stir for 15 minutes at 25-35°C.[1][2]
-
To this solution, add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g) and heat the mixture to 85-90°C.[1][2]
-
Maintain the reaction at 85-90°C with stirring for 2 hours.[1][2]
-
After the reaction is complete, allow the mixture to cool to 25-35°C.[1][2]
-
Acidify the reaction mass with aqueous hydrochloric acid and stir for 30 minutes at 25-35°C.[1][2]
-
Filter the resulting solid, wash with water, and dry under vacuum at 50-55°C for 6 hours to obtain this compound.[1][2]
Expected Yield: Approximately 8 g.[1][2]
Data Presentation
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Reference |
| Hydrolysis | 3-Fluoro-5-(trifluoromethyl)benzonitrile | NaOH, HCl | ~80% | [1][2] |
| Grignard Carboxylation | 3,5-Bis(trifluoromethyl)bromobenzene (analogous) | Mg, CO2, HCl | 76-78% | [6] |
Visualizations
Caption: Experimental workflow for the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile.
Caption: Troubleshooting logic for low yields in Grignard carboxylation.
References
- 1. This compound | 161622-05-5 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Fluorinated Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of fluorinated aromatic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the recrystallization of fluorinated aromatic compounds in a question-and-answer format.
Q1: My fluorinated aromatic compound is "oiling out" instead of forming crystals. What are the likely causes and how can I resolve this?
A1: "Oiling out," where the compound separates from the solution as a liquid instead of a solid, is a common issue, particularly with fluorinated compounds. This phenomenon often occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound, or if cooling is too rapid. The high electronegativity of fluorine can lead to strong solute-solvent interactions, which can also contribute to this issue.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Gently reheat the solution to dissolve the oil. Add a small amount of additional primary solvent to decrease the saturation level.[1]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. An insulated container can help to moderate the cooling rate.[1]
-
Solvent System Modification: If the issue persists, consider changing the solvent system. A solvent with a lower boiling point or a different polarity might be more suitable.
-
Seed Crystals: Introduce a seed crystal of the pure compound to encourage nucleation and crystal growth over oil formation.
Q2: I am struggling to find a suitable single solvent for recrystallizing my polyfluorinated aromatic compound. What should I do?
A2: Finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be challenging for highly fluorinated compounds due to their unique polarity and solubility characteristics.[2] In such cases, a mixed solvent system is a valuable alternative.
Procedure for Mixed Solvents:
-
Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
While the solution is still hot, slowly add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy. This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to induce crystallization.
Common mixed solvent systems include ethanol/water, hexane/ethyl acetate, and toluene/heptane.[2]
Q3: My purified crystals have a broad or depressed melting point, indicating impurities are still present. How can I improve the purity?
A3: A broad or depressed melting point is a clear indicator of residual impurities.
Strategies for Improving Purity:
-
Repeat Recrystallization: Perform a second recrystallization. This is often sufficient to remove remaining impurities.[1]
-
Activated Charcoal: If the solution is colored, it suggests the presence of colored impurities. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities.[1]
-
Fractional Crystallization: For removing isomeric impurities, which can be particularly challenging, fractional crystallization may be necessary. This involves multiple, careful recrystallization steps to separate compounds with very similar solubility profiles.[1]
-
Thorough Drying: Ensure the final crystals are completely dry. Residual solvent can act as an impurity and depress the melting point. Dry the crystals under vacuum.[1]
Q4: No crystals are forming even after the solution has cooled and been placed in an ice bath. What steps can I take to induce crystallization?
A4: The failure of a supersaturated solution to yield crystals is a common problem that can often be overcome with a few simple techniques.
Inducing Crystallization:
-
Scratching the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystallization.
-
Reduce Solvent Volume: It's possible that too much solvent was used initially. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, and then allow it to cool again.
-
Extended Cooling: Sometimes, crystallization is simply a slow process. Leave the flask undisturbed in a cold environment for a longer period.
Q5: How does the position and number of fluorine atoms on an aromatic ring affect recrystallization?
A5: The number and position of fluorine atoms have a profound impact on the molecule's electronic properties, intermolecular interactions, and crystal packing, which in turn influences its recrystallization behavior.
-
Polarity and Solubility: Fluorine is highly electronegative, and its introduction can significantly alter the polarity of an aromatic compound. This change in polarity directly affects its solubility in different solvents.
-
Crystal Packing: Fluorine substitution can lead to different crystal packing motifs through non-covalent interactions such as dipole-dipole, C-F···H, and F···F interactions. This can result in the formation of different polymorphs (different crystal structures of the same compound), each with its own unique solubility and stability.
-
Polymorphism: Fluorinated aromatic compounds are known to exhibit polymorphism. The specific polymorph obtained can often be controlled by the choice of solvent and the crystallization conditions (e.g., temperature, cooling rate).
Data Presentation: Solvent Properties and Solubility
Finding a suitable solvent is a critical first step in a successful recrystallization. The following tables provide a summary of the properties of common recrystallization solvents and qualitative solubility data for select fluorinated aromatic compounds.
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, often used as an anti-solvent with alcohols. |
| Ethanol | 78 | High | A versatile solvent, often used in mixed systems with water. |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Acetone | 56 | Medium | A good solvent for a wide range of compounds, but its low boiling point can be a disadvantage. |
| Ethyl Acetate | 77 | Medium | A common solvent for recrystallization, often used with hexane as a co-solvent. |
| Dichloromethane | 40 | Medium | Its high volatility can make it challenging to use for slow crystallization. |
| Toluene | 111 | Low | Good for less polar, aromatic compounds. |
| Hexane/Heptane | ~69 / ~98 | Low | Often used as anti-solvents for more polar compounds. |
Table 2: Illustrative Solubility of Fluorinated Aromatic Compounds
| Compound | Likely Soluble In (Hot) | Likely Insoluble In (Cold) | Notes |
| 2-Fluorobenzoic Acid | Ethanol, Ethanol/Water mixtures | Water, Hexane | The carboxylic acid group dominates solubility. |
| 3-Chloro-4-fluoroaniline | Ethanol, Isopropanol, Toluene | Water, Hexane | Halogenated anilines often have good solubility in moderately polar and aromatic solvents.[2] |
| Fluorobenzene | Ethanol, Diethyl Ether | Water (1.54 g/L) | Low solubility in water.[3] |
| Hexafluorobenzene | Hexane, Chloroform, Carbon Tetrachloride | Water (very low) | Soluble in non-polar organic solvents.[4] |
| (Trifluoromethyl)benzene | Benzene, Toluene, Hexane | Water (insoluble) | The trifluoromethyl group increases lipophilicity.[5] |
Note: The solubility data presented is largely qualitative. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific compound.
Experimental Protocols
Detailed Methodology for the Recrystallization of 2-Fluorobenzoic Acid
This protocol provides a step-by-step guide for the purification of 2-Fluorobenzoic acid using a mixed solvent system of ethanol and water.[1]
Materials:
-
Crude 2-Fluorobenzoic acid
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Two Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-Fluorobenzoic acid in a 125 mL Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if the solution is colored and activated charcoal has been added, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Inducing Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Mandatory Visualization
The following diagram illustrates a general troubleshooting workflow for the recrystallization of fluorinated aromatic compounds.
Caption: Troubleshooting workflow for recrystallization of fluorinated aromatic compounds.
References
Overcoming challenges in the amidation of electron-deficient benzoic acids
Welcome to the Technical Support Center for Amidation Reactions. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with the amidation of electron-deficient benzoic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the amidation of electron-deficient benzoic acids.
Q1: Why is my amidation reaction with an electron-deficient benzoic acid resulting in low or no yield?
A: Low yields in the amidation of electron-deficient benzoic acids can stem from several factors. The primary reasons often involve the reduced nucleophilicity of the amine, incomplete activation of the carboxylic acid, or suboptimal reaction conditions.[1]
-
Reduced Reactivity: Electron-withdrawing groups on the benzoic acid make the carboxyl group more acidic and easier to activate.[2][3] However, the main challenge often arises when the amine partner is also electron-deficient or sterically hindered, which significantly slows down the rate of aminolysis.[4][5]
-
Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to fully activate the carboxylic acid, leading to unreacted starting material.[1] The activation can form a highly reactive O-acylisourea intermediate that is susceptible to side reactions if not promptly intercepted by an amine.[6][7]
-
Suboptimal Reaction Conditions: The presence of moisture can hydrolyze activated intermediates. The choice of solvent, base, and temperature is also critical for success.[8] For instance, polar aprotic solvents like DMF or DCM are commonly used, but solubility issues can still arise.[9][10]
Q2: Which coupling reagent is most effective for electron-deficient benzoic acids?
A: The choice of coupling reagent is critical and substrate-dependent. While standard reagents like EDC/HOBt are widely used, more potent reagents are often necessary for challenging substrates.[5]
-
EDC/HOBt: This combination is a cost-effective and common choice. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, while HOBt (Hydroxybenzotriazole) acts as an additive to form a more stable active ester, suppressing side reactions and reducing the risk of racemization.[6][9][10]
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more powerful uronium-based coupling reagent. It is highly effective for a wide range of substrates, including sterically hindered and electron-deficient partners, often providing higher yields and faster reaction times than carbodiimide-based methods.[10][11][12]
-
Acyl Fluoride Precursors: For extremely challenging couplings where standard methods fail, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be highly effective.[5][12] Acyl fluorides are relatively stable but exhibit high reactivity towards amines, especially at elevated temperatures.[5]
Q3: How can I minimize common side reactions?
A: Side reactions can significantly lower the yield of the desired amide. Key strategies for minimization include:
-
Preventing Racemization: For chiral carboxylic acids, additives like HOBt or HOAt are essential as they intercept the initial active intermediate to form an active ester that is less prone to racemization.[7][10] Running the reaction at lower temperatures (e.g., 0 °C) can also help preserve stereochemical integrity.[1]
-
Avoiding N-Acylurea Formation: With carbodiimide reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction. Using an additive like HOBt rapidly converts the intermediate to an active ester, minimizing this side reaction.[6]
-
Using Anhydrous Conditions: All reagents and solvents should be anhydrous, as water can hydrolyze the coupling reagents and the activated carboxylic acid intermediates.[1]
Q4: My starting materials have poor solubility. What can I do?
A: Poor solubility can hinder reaction kinetics. If the electron-deficient benzoic acid or amine is poorly soluble in standard solvents like Dichloromethane (DCM), consider the following:
-
Co-solvents: A minimal amount of an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) can be added as a co-solvent to improve solubility.[9]
-
Alternative Solvents: Solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) can be effective alternatives.[4][13]
-
Temperature: Gently warming the reaction mixture may improve solubility, but care must be taken to avoid decomposition of reagents or intermediates. For particularly robust reactions, higher temperatures may be required to drive the reaction to completion.[5]
Troubleshooting Guide & Workflows
Visual aids can help diagnose and solve experimental issues. The following diagrams outline a general workflow, a troubleshooting decision tree for low yields, and the mechanism of a common coupling reaction.
Caption: A generalized workflow for a typical amidation reaction.[1][10]
Caption: A troubleshooting decision tree for low-yield amidation reactions.[1]
Caption: Simplified mechanism of EDC/HOBt mediated amidation.[6][10]
Data Presentation: Comparison of Coupling Reagents
The performance of coupling reagents is highly dependent on the specific substrates used. Below is a summary of common reagents for amidating electron-deficient systems.
| Coupling Reagent | Advantages | Disadvantages | Best For |
| EDC/HOBt | Cost-effective; water-soluble urea byproduct is easily removed via aqueous workup.[10] | Less reactive than uronium salts; risk of N-acylurea side reaction if HOBt is omitted.[6] | Routine amidations; scalable reactions where cost is a factor.[9] |
| HATU/DIPEA | High reactivity and efficiency; fast reaction times; effective for hindered and electron-deficient substrates.[10][11] | More expensive; byproduct removal can sometimes be challenging. | Difficult couplings, including sterically hindered or electron-poor amines and acids.[12] |
| TFFH or BTFFH | Excellent for extremely challenging substrates where other methods fail; generates a highly reactive acyl fluoride intermediate.[5] | Requires careful handling; may require elevated temperatures.[5] | Cases of severe steric hindrance or extremely low nucleophilicity.[12] |
| DCC/DMAP | Effective coupling system. | Dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, making purification difficult.[4] | Situations where byproduct precipitation simplifies removal, though filtration is required. |
Experimental Protocols
The following are detailed, representative protocols for key amidation methods.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol is adapted for a generic electron-deficient benzoic acid and a primary or secondary amine.[9][10]
Materials:
-
Electron-deficient benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the electron-deficient benzoic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM (to a concentration of 0.1-0.2 M).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Slowly add EDC·HCl (1.2 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU-Mediated Amidation
This protocol is highly effective for challenging substrates that may yield poor results with EDC/HOBt.[10][11]
Materials:
-
Electron-deficient benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the electron-deficient benzoic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.
-
Pre-activation: Add anhydrous DMF (to a concentration of 0.1-0.5 M) to dissolve the solids. Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[10]
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Acyl Fluoride Method for Highly Hindered Substrates
This protocol is designed for cases where both the acid and amine are sterically hindered or electronically deactivated.[1][5][12]
Materials:
-
Sterically hindered/electron-deficient benzoic acid (1.0 equiv)
-
Sterically hindered/electron-deficient amine (1.1 equiv)
-
BTFFH or TFFH (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.2 equiv)
-
Anhydrous solvent (e.g., DCM, Acetonitrile)
Procedure:
-
Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent.
-
Add the fluorinating agent (e.g., BTFFH, 1.1 equiv) and the non-nucleophilic base (2.2 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
Amidation: In a separate flask, dissolve the amine (1.1 equiv) in the same anhydrous solvent.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution.
-
Reaction: Heat the reaction mixture (e.g., 80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.[5]
-
Workup & Purification: Cool the reaction to room temperature and perform a standard aqueous workup as described in the previous protocols. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: 3-Fluoro-5-(trifluoromethyl)benzoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3-Fluoro-5-(trifluoromethyl)benzoic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[1] It is also advisable to store the compound in a well-ventilated area.[2][3]
Q2: Is this compound stable at room temperature?
A2: Yes, this compound is generally stable under normal, ambient storage conditions.[2][4][5] However, for long-term storage, it is best to adhere to the recommended cool and dry conditions to minimize any potential degradation.
Q3: What are the known incompatibilities for this compound?
A3: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances could lead to chemical reactions that may degrade the compound.
Q4: How does light exposure affect the stability of this compound?
Q5: What are the expected degradation products of this compound under stress conditions?
A5: While specific degradation pathways for this compound are not extensively documented, degradation of similar fluorinated benzoic acids can occur through processes like hydroxylation, dealkylation, and dehalogenation.[6] Under forced degradation conditions, such as strong acid or base hydrolysis, oxidation, or high heat, potential degradation could involve modification of the carboxylic acid group or cleavage of the C-F or C-CF3 bonds.
Stability and Storage Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Minimizes the rate of potential degradation reactions. |
| Humidity | Dry (Store with desiccant if necessary) | Prevents hydrolysis of the carboxylic acid group. |
| Light | Dark (Store in an opaque container) | Avoids potential photodegradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage | Reduces the risk of oxidative degradation. |
| Container | Tightly sealed, chemically resistant (e.g., glass) | Prevents contamination and reaction with container material. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of this compound.
Issue 1: Inconsistent results in experimental assays.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).
-
Check the age of the compound. For older batches, consider running a purity check using a suitable analytical method like HPLC.
-
Prepare fresh solutions for each experiment, as the compound's stability in various solvents over time may vary.
-
Issue 2: Poor solubility in a desired solvent.
-
Possible Cause: The polarity of the solvent may not be suitable. 3-(Trifluoromethyl)benzoic acid has limited solubility in water but is more soluble in common organic solvents.[7]
-
Troubleshooting Steps:
-
Consult solubility data for similar compounds to select an appropriate solvent. This compound is generally soluble in alcohols (e.g., methanol, ethanol) and other polar organic solvents.
-
Use gentle heating or sonication to aid dissolution, but monitor for any signs of degradation.
-
Consider using a co-solvent system to achieve the desired solubility.
-
Issue 3: Issues during HPLC analysis (e.g., peak tailing, broad peaks).
-
Possible Cause: Several factors can contribute to poor chromatography, including issues with the mobile phase, column, or sample preparation.
-
Troubleshooting Steps:
-
Mobile Phase: Ensure the mobile phase is properly degassed and that the pH is appropriate for an acidic analyte. For reversed-phase HPLC, a mobile phase with a pH below the pKa of the carboxylic acid (around 3-4) will generally result in better peak shape.
-
Column: The column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, consider replacing the column. A C18 column is often a good starting point for the analysis of aromatic carboxylic acids.
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting the sample.
-
Secondary Interactions: Peak tailing can sometimes be caused by interactions between the analyte and active sites on the silica packing. Using a high-purity, end-capped column or adding a small amount of a competing agent to the mobile phase can help mitigate this.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours.
-
Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: General Stability-Indicating HPLC Method
This is a general reversed-phase HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 2. fishersci.com [fishersci.com]
- 3. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
Technical Support Center: Purification of 3-Fluoro-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the purification of 3-Fluoro-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity depends on the synthetic route used. A frequent method for synthesizing this compound is the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile.[1][2] In this case, the primary impurity is the unreacted starting material, 3-fluoro-5-(trifluoromethyl)benzonitrile . Other potential impurities can include byproducts from side reactions or starting materials from other synthetic pathways, such as incompletely oxidized precursors if synthesized from a toluene derivative.[3]
Q2: Which purification techniques are most effective for removing impurities from this compound?
A2: The most common and effective techniques for purifying this compound are:
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.[4][5][6][7]
-
Recrystallization: This technique is excellent for removing small amounts of impurities and obtaining a highly crystalline final product.[8][9]
-
Column Chromatography: This method offers high-resolution purification and is particularly useful for separating compounds with very similar properties.[10]
Q3: My final product has a low melting point and appears oily. What is the likely cause?
A3: A low or broad melting point, and an oily appearance, are strong indicators of impurities. The presence of the starting material, 3-fluoro-5-(trifluoromethyl)benzonitrile, or residual solvents can lead to these issues. Further purification by recrystallization or column chromatography is recommended.
Q4: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A4: Difficulty in crystallization can be due to several factors. If crystals do not form upon cooling, you can try the following:
-
Scratching the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites.[9]
-
Adding a seed crystal of pure this compound to the cooled solution.
-
Reducing the amount of solvent by evaporation to increase the concentration of the benzoic acid.
-
Ensuring the solution is sufficiently cooled in an ice bath.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of layers | The densities of the organic and aqueous layers are too similar. | Add brine (saturated NaCl solution) to the aqueous layer to increase its density and improve separation. |
| Product precipitates at the interface | The concentration of the sodium salt of the benzoic acid is too high in the aqueous layer. | Add a small amount of water to the aqueous layer to redissolve the precipitate. |
| Low recovery of product after acidification | Incomplete precipitation of the benzoic acid. | Ensure the aqueous solution is sufficiently acidic (pH < 2) by checking with pH paper. Cool the solution in an ice bath to maximize precipitation. |
| Product is still impure after extraction | Incomplete removal of neutral impurities. | Perform multiple extractions of the basic aqueous solution with a fresh portion of organic solvent to ensure all neutral impurities are removed. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the cooling is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this sparingly as it can also adsorb the product. |
| Low yield of recrystallized product | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtering. |
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound using different techniques.
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | Difference in the acidity of the target compound and impurities, allowing for selective transfer between aqueous and organic phases. | >98% | Simple, fast, and effective for removing neutral and basic impurities. | Not effective for removing other acidic impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | >99% | Cost-effective, scalable, and yields a highly crystalline product. | Potential for product loss in the mother liquor; not effective for impurities with similar solubility profiles. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. | >99.5% | High-resolution purification, capable of separating closely related compounds. | More time-consuming, requires larger volumes of solvent, and is more expensive than other methods. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
Objective: To separate this compound from neutral impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously, venting frequently.
-
Allow the layers to separate. The top layer is the organic phase containing neutral impurities, and the bottom is the aqueous phase containing the sodium salt of the benzoic acid.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add 6 M HCl with stirring until the solution is acidic (pH < 2, check with pH paper). A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, washing the solid with a small amount of ice-cold water.
-
Dry the purified solid in a desiccator or vacuum oven.
Protocol 2: Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)
-
Erlenmeyer flask, beaker, hot plate, Büchner funnel, filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid just dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has cooled and crystals have started to form, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 3: Column Chromatography
Objective: To achieve high-purity separation of this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)
-
Chromatography column, collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack the chromatography column.
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: Experimental workflow for acid-base extraction.
References
- 1. This compound | 161622-05-5 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. odinity.com [odinity.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Fluorinated Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids.
Troubleshooting Guide
Fluorinated boronic acids can be challenging coupling partners due to their electron-deficient nature, which can lead to slower transmetalation and increased susceptibility to side reactions. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated by oxygen.[1][2] | Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are suitable for its reduction to Pd(0).[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1] Rigorously degas all solvents and reagents to prevent catalyst oxidation.[2] |
| 2. Slow Transmetalation: Electron-deficient fluorinated boronic acids are less nucleophilic, leading to a slow transfer of the aryl group to the palladium center.[3][4] | Use a Stronger Base: Employ stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate species.[1][3] Use Electron-Rich Ligands: Ligands such as Buchwald's SPhos and XPhos can accelerate the catalytic cycle.[1][3] Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for transmetalation.[1][3] | |
| 3. Poor Oxidative Addition: The aryl halide partner may be electron-rich or sterically hindered.[1] | Aryl Halide Reactivity: The general reactivity trend is I > Br > OTf >> Cl.[2] For less reactive chlorides, specialized, highly active catalyst systems may be required.[2] | |
| Boronic Acid Decomposition (Protodeboronation) | 1. Presence of Water/Protic Solvents: Excess water can lead to the replacement of the boronic acid group with a hydrogen atom.[2][5] | Use Anhydrous Conditions: Employ anhydrous solvents and reagents.[2] Use More Stable Boron Reagents: Convert the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These release the active boronic acid slowly, minimizing its concentration and the rate of protodeboronation.[2] |
| 2. Harsh Basic Conditions: Some bases can promote protodeboronation.[1] | Use Milder Bases: Consider using milder bases like KF or CsF.[1][6] | |
| Formation of Side Products (e.g., Homocoupling) | 1. Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[3] | Ensure Inert Atmosphere: Properly degas solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2][3] |
| 2. Presence of Pd(II) Species: If a Pd(II) precatalyst is used, its incomplete reduction can lead to homocoupling.[7] | Ensure Complete Precatalyst Reduction: Use appropriate conditions to ensure the full reduction of Pd(II) to the active Pd(0) species.[7] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a fluorinated boronic acid is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active and have been stored correctly under an inert atmosphere.[2] Phosphine ligands, in particular, are susceptible to oxidation.[2]
-
Reagent Quality: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[2] Use fresh, high-purity fluorinated boronic acid or consider converting it to a more stable form like a pinacol ester.[2]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[2][5] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that your solvents are thoroughly degassed.[2][3]
-
Base and Solvent Purity: Use anhydrous and degassed solvents.[2] Ensure your base is of high purity and finely powdered to improve solubility.[1]
Q2: How does the position of the fluorine atom on the boronic acid affect the reaction?
A2: The strong electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boronic acid moiety.[4] This can make the transmetalation step, which is often rate-limiting, more difficult.[4] Boronic acids with electron-withdrawing groups generally show lower yields compared to those with electron-donating groups under similar conditions.[4][8]
Q3: What is the role of the base, and which one should I choose for a fluorinated boronic acid?
A3: The base is crucial for activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic boronate anion (R-B(OH)₃⁻), which readily transfers its organic group to the palladium catalyst.[5][9] For electron-deficient fluorinated boronic acids, stronger bases like tripotassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often recommended to promote the formation of the active boronate species.[1][3] However, if protodeboronation is an issue, milder bases like potassium fluoride (KF) or cesium fluoride (CsF) may be beneficial.[1][6]
Q4: Is water necessary in my Suzuki reaction with a fluorinated boronic acid?
A4: The role of water is complex. A small amount of water can be beneficial as it helps to dissolve inorganic bases and can facilitate the formation of the active boronate species.[1][5] However, an excess of water can lead to the undesirable side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][5] For sensitive substrates like many fluorinated boronic acids, running the reaction under anhydrous conditions is often a good starting point to minimize this side reaction.[2]
Q5: Which ligands are best suited for couplings with electron-deficient fluorinated boronic acids?
A5: Electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective in promoting Suzuki couplings with challenging substrates like fluorinated boronic acids.[1][3] These ligands help to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact the reaction outcome, and screening a few different ligands may be necessary to find the optimal one for a specific substrate combination.[10][11]
Quantitative Data Summary
The following table summarizes the impact of different bases on the yield of a Suzuki-Miyaura coupling of a pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid, which can provide a starting point for optimization with fluorinated boronic acids.
| Base | Solvent | Yield (%) |
| Na₃PO₄ | Dioxane/H₂O | Good |
| K₂CO₃ | Dioxane/H₂O | Varies |
| Cs₂CO₃ | Dioxane/H₂O | Varies |
| KF | Dioxane/H₂O | Varies |
| CsF | Dioxane/H₂O | Varies |
| Data adapted from a study on pyridine-2-sulfonyl fluoride. Yields are illustrative and may vary.[5] |
This data highlights that the choice of base can have a significant impact on the reaction yield.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Fluorinated boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 4:1 Dioxane/H₂O, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the fluorinated boronic acid, aryl halide, and base.[1]
-
Degassing: Seal the vessel with a septum and purge with an inert gas for 15-30 minutes. This can be done by evacuating and backfilling with the inert gas three times.[1][2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.[1]
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of the inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]
Visualizations
Caption: A troubleshooting workflow for low yields in Suzuki coupling with fluorinated boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 11. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated compounds. The following sections address common issues related to the management of exothermic reactions, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions often highly exothermic?
A1: The high exothermicity of many fluorination reactions stems from the significant difference in bond energies between the bond being broken and the newly formed carbon-fluorine (C-F) bond. The C-F bond is one of the strongest single bonds in organic chemistry, and its formation releases a substantial amount of energy. This energy release, if not properly controlled, can lead to a rapid increase in reaction temperature and pressure, potentially resulting in a thermal runaway.
Q2: What is a thermal runaway reaction and what are the risks?
A2: A thermal runaway is a situation where the heat generated by an exothermic reaction exceeds the rate of heat removal from the reaction system. This imbalance leads to an accelerating increase in temperature, which in turn further accelerates the reaction rate, creating a dangerous positive feedback loop. The risks associated with a thermal runaway include a rapid and uncontrolled increase in pressure, which can lead to vessel rupture, explosion, and the release of toxic and corrosive materials. Case studies of industrial accidents have highlighted the devastating consequences of runaway fluorination reactions.[1]
Q3: Which factors should I consider when selecting a fluorinating agent to minimize exothermic hazards?
A3: Several factors should be considered:
-
Thermal Stability: Choose a reagent with a higher decomposition temperature and lower exothermic heat of decomposition. For example, Deoxo-Fluor®, XtalFluor®, and PyFluor® are generally more thermally stable than DAST.[2][3][4][5][6][7][8][9]
-
Reactivity: The reactivity of the fluorinating agent should be matched to the substrate. Highly reactive reagents may be necessary for less reactive substrates but require more stringent temperature control.
-
Byproducts: Some fluorinating agents, like DAST, can generate corrosive hydrogen fluoride (HF) as a byproduct, which can also contribute to the overall hazard.[10] Reagents like XtalFluor® do not generate free HF.[8]
-
Physical Form: Crystalline reagents like XtalFluor® can be easier and safer to handle than liquids like DAST.[8]
Q4: What is the role of solvent selection in managing exotherms?
A4: The choice of solvent is critical for safety and reaction success. The solvent should be inert to the fluorinating agent to prevent violent reactions. For instance, some electrophilic reagents can react exothermically with solvents like DMF, pyridine, and DMSO. A higher boiling point solvent can help to absorb some of the heat generated, but it is also important to consider the overall thermal mass of the reaction. Increased dilution with an appropriate solvent can help to better control the temperature.
Q5: How can continuous flow chemistry improve the safety of exothermic fluorination reactions?
A5: Continuous flow chemistry offers significant safety advantages for managing highly exothermic reactions.[11][12][13] The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, enabling precise temperature control and preventing the buildup of heat that can lead to thermal runaway.[14]
Troubleshooting Guide
Problem 1: Uncontrolled and Rapid Temperature Increase (Thermal Runaway)
-
Question: My reaction temperature is increasing rapidly and is not responding to the cooling bath. What should I do immediately, and how can I prevent this in the future?
-
Answer:
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the fluorinating agent.
-
Enhance Cooling: If possible and safe to do so, increase the efficiency of the cooling system. This may involve adding more dry ice to an acetone bath or lowering the set point on a cryocooler.
-
Emergency Quench: If the temperature continues to rise uncontrollably, and you have a pre-approved and tested safe quenching protocol, execute it with extreme caution. This should only be a last resort.
-
-
Preventative Measures:
-
Reduce Addition Rate: Utilize a syringe pump for a slow and controlled addition of the fluorinating agent. A slower addition rate allows the cooling system to dissipate the generated heat effectively.
-
Lower Initial Temperature: Begin the reaction at a significantly lower temperature. For many fluorinations, starting at -78 °C (dry ice/acetone bath) is a standard precaution.[15][16]
-
Increase Dilution: Using a larger volume of an appropriate anhydrous solvent increases the thermal mass of the reaction mixture, helping to buffer temperature changes.
-
Ensure Efficient Stirring: Vigorous and efficient stirring is crucial to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Re-evaluate Reagent Choice: Consider using a more thermally stable fluorinating agent.
-
-
Problem 2: Low Yield of the Fluorinated Product
-
Question: My reaction has completed, but the yield of my desired fluorinated product is very low. What are the potential causes and solutions?
-
Answer:
-
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time or allowing the mixture to warm slowly to room temperature after the initial low-temperature addition. Monitor the reaction progress by TLC or GC/MS.
-
Reagent Decomposition: The fluorinating agent may have degraded due to improper storage or handling. Ensure reagents are stored under the recommended conditions and handled under an inert atmosphere.
-
Side Reactions: Competing side reactions, such as elimination, are a common cause of low yields, particularly with less stable reagents like DAST.[17] Switching to a more selective reagent like PyFluor® can often minimize the formation of byproducts.[18][19][20][21]
-
Incorrect Stoichiometry: Ensure you are using the correct stoichiometry of the fluorinating agent. For deoxofluorination of alcohols, an excess of the reagent is often required.
-
Work-up Issues: The product may be lost or decomposed during the quenching and purification steps. Use a carefully controlled quenching procedure, such as the slow addition of a saturated sodium bicarbonate solution at 0 °C.[15][16]
-
-
Problem 3: Formation of Significant Side Products (e.g., Elimination, Rearrangement)
-
Question: My product mixture contains a significant amount of elimination byproducts and/or rearranged products. How can I improve the selectivity of my reaction?
-
Answer:
-
Possible Causes & Solutions:
-
Elimination Byproducts: This is a very common side reaction, especially when using DAST with secondary alcohols.
-
Rearrangement Products: Carbocationic rearrangements can occur under the acidic conditions generated by some fluorinating agents.
-
Solution: Running the reaction at a lower temperature can often suppress rearrangement pathways. Additionally, using a fluorinating agent that does not generate strong acidic byproducts can be beneficial.
-
-
Solvent Effects: The solvent can influence the reaction pathway. A non-polar solvent may favor the desired SN2 reaction, while a more polar solvent could promote elimination or rearrangement. A solvent screen may be necessary to optimize selectivity.
-
-
Data Presentation
Table 1: Thermal Stability of Common Deoxofluorinating Reagents
| Reagent | Acronym | Decomposition Onset/Tmax (°C) | Heat of Decomposition (J/g) | Notes |
| Diethylaminosulfur Trifluoride | DAST | ~140 °C (onset), 155 °C (Tmax) | -1641 to -1700 | Known for violent decomposition, especially above 90°C.[2][3] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | ~140 °C (onset), 158 °C (Tmax) | -1031 to -1100 | More gradual exotherm compared to DAST.[2][3] |
| Diethylaminodifluorosulfinium Tetrafluoroborate | XtalFluor-E® | 119 °C (onset), 205 °C (Tmax) | -1260 | Crystalline solid, more stable than DAST and Deoxo-Fluor®.[3][5][8] |
| Morpholinodifluorosulfinium Tetrafluoroborate | XtalFluor-M® | 141 °C (onset), 243 °C (Tmax) | -773 | Crystalline solid with superior thermal stability.[3][5][8] |
| 2-Pyridinesulfonyl Fluoride | PyFluor® | No thermal decomposition observed | N/A | Thermally stable crystalline solid.[18][19][20][21] |
| N-(2,6-dichloro-4-methoxyphenyl)-N-mesityl-formamidine | PhenoFluor™ | 213 °C | -0.15 kcal/g | High decomposition temperature with a very low exotherm.[1][17] |
Experimental Protocols
Protocol 1: General Procedure for Deoxofluorination of an Alcohol using DAST with Controlled Exotherm
Materials:
-
Alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Dry, inert gas (Nitrogen or Argon)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Syringe pump and gas-tight syringe
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple to monitor the internal temperature, a nitrogen/argon inlet, and a rubber septum.
-
Dissolution and Cooling: Under an inert atmosphere, dissolve the alcohol substrate in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.[15][16]
-
Reagent Addition: Draw the required amount of DAST (typically 1.1-1.5 equivalents) into a gas-tight syringe and place it on a syringe pump. Slowly add the DAST to the cooled reaction mixture dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.[16]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly, add the reaction mixture to a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.[15][16] Caution: Quenching can be exothermic and may release HF gas. Perform this step in a well-ventilated fume hood.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Deoxofluorination using the More Thermally Stable Deoxo-Fluor®
Materials:
-
Alcohol or carbonyl substrate
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM)
-
Dry, inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice/water)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a dry, inert gas-flushed reaction vessel equipped with a magnetic stirrer, dissolve the substrate in anhydrous DCM.
-
Cooling and Reagent Addition: Cool the solution to 0 °C using an ice/water bath. Add Deoxo-Fluor® (typically 1.1 to 1.5 equivalents) to the solution dropwise.[16][22] For less sensitive substrates, addition can be performed at room temperature.
-
Reaction: Stir the reaction mixture at room temperature, or with gentle heating if required, until the starting material is consumed as monitored by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[16]
-
Work-up and Purification: Proceed with a standard aqueous work-up as described in Protocol 1. Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Caption: Decision tree for selecting a suitable fluorinating agent.
References
- 1. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Xtalfluor-M | 63517-33-9 | Benchchem [benchchem.com]
- 7. Deoxofluor - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 10. Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile [mdpi.com]
- 11. leap.epa.ie [leap.epa.ie]
- 12. tcichemicals.com [tcichemicals.com]
- 13. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN108863884A - A method of use DAST reagent as elimination reagent synthesis of conjugate nitro compds substituted series derivates - Google Patents [patents.google.com]
- 19. krossing-group.de [krossing-group.de]
- 20. researchgate.net [researchgate.net]
- 21. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) [mdpi.com]
- 22. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
Technical Support Center: Characterization of Unexpected Byproducts by Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and characterizing unexpected byproducts encountered during mass spectrometry experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of unexpected byproducts.
| Problem | Possible Cause | Suggested Solution |
| No Peaks Observed | Issue with the detector or sample not reaching the detector. | - Verify that the autosampler and syringe are functioning correctly. - Ensure the sample is properly prepared and not too dilute.[1] - Check the column for any cracks or leaks.[2] - Confirm that the detector is on and gases are flowing correctly.[2] |
| Poor Signal Intensity | Sample concentration is too low or too high, or inefficient ionization. | - Adjust sample concentration; if too concentrated, it may cause ion suppression.[1] - Experiment with different ionization techniques (e.g., ESI, APCI, MALDI) to optimize for your analyte.[1] - Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[1] |
| Inaccurate Mass Values | Incorrect calibration or instrument drift. | - Perform regular mass calibration using appropriate standards.[1][3] - Ensure the mass spectrometer is well-maintained according to the manufacturer's guidelines to prevent drift.[1] |
| High Background Noise or Baseline Drift | Contaminated gases, leaks, or dirty instrument components. | - Check for leaks in the gas flow path and ensure all fittings are secure.[4] - Use high-quality gases and ensure gas filters are functional.[4] - Clean the ion source and other components as part of regular maintenance. - Optimize chromatographic conditions for a stable baseline.[1] |
| Peak Splitting or Broadening | Contaminants in the sample or on the column, or suboptimal ionization conditions. | - Ensure proper sample preparation to remove contaminants.[1] - Perform regular column maintenance and consider using a guard column.[4] - Adjust ionization source parameters and gas flows to optimize peak shape.[1] |
| Unexpected Peaks in Tandem Mass Spectra | Reaction of product ions with residual water in the collision cell. | - Be aware that this can lead to peaks that are not direct fragments of the precursor ion.[5] - These reactions should be considered when interpreting spectra and can distort MRM results.[5] |
Frequently Asked Questions (FAQs)
Q1: An unexpected peak has appeared in my chromatogram. What is the first step to identify it?
A1: The initial step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the compound associated with the unexpected peak, which is a critical piece of information for its identification.[6] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact molecular formula.[6]
Q2: How can I determine the structure of an unknown byproduct?
A2: Structural elucidation of an unknown impurity typically involves a multi-step approach. After obtaining the molecular formula from HRMS, tandem mass spectrometry (MS/MS) is employed.[7] In MS/MS, the ion of the unknown compound is isolated and fragmented. The resulting fragmentation pattern provides detailed insights into the molecule's structure.[7][8] This data, combined with accurate mass measurements of the fragment ions, allows for the proposal of a chemical structure.[7]
Q3: What is the best way to quantify an unexpected byproduct?
A3: Quantitative analysis of byproducts can be achieved using mass spectrometry by comparing the response of the specific byproduct against that of a known standard.[9] Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) enhance the sensitivity and specificity of quantification by selectively monitoring predefined precursor and product ions.[10] For accurate quantification, especially in complex matrices, the use of an internal standard is recommended to correct for variations in ionization efficiency and matrix effects.[10]
Q4: My sample matrix is complex, leading to ion suppression. How can I mitigate this?
A4: Ion suppression occurs when components in the sample matrix interfere with the ionization of the target analyte.[1] To mitigate this, several strategies can be employed:
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures to remove interfering matrix components.[1]
-
Optimize Chromatography: Adjusting the chromatographic method to better separate the analyte from interfering compounds can reduce suppression.
-
Use a Different Ionization Source: Some ionization techniques are less prone to matrix effects than others.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Q5: How can I differentiate between a genuine byproduct and a contaminant from my system or solvent?
A5: To distinguish between a byproduct and a contaminant, run a blank sample (solvent without the analyte) using the same method.[4] If the unexpected peak is present in the blank run, it is likely a contaminant from the solvent, sample preparation process, or the instrument itself.[3][4] Common contaminants include plasticizers (phthalates), slip agents (erucamide), and compounds from detergents or personal care products. Regularly cleaning the system and using high-purity solvents can help minimize contamination.[11]
Experimental Protocols
Protocol 1: Identification and Structural Elucidation of an Unknown Impurity using LC-HRMS/MS
-
Sample Preparation:
-
Dissolve the sample containing the unexpected byproduct in a suitable volatile solvent (e.g., methanol, acetonitrile, water, or a combination) to a concentration of approximately 10-100 µg/mL.[12]
-
If the sample contains high concentrations of non-volatile salts or buffers, perform a cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction.[12]
-
Filter the final solution through a 0.22 µm filter to remove any particulates before injection.[12]
-
-
LC-HRMS Analysis (Initial Identification):
-
Develop an LC method that is compatible with mass spectrometry, ensuring good separation of the impurity from the main compound and other components.[13]
-
Inject the prepared sample into the LC-HRMS system.
-
Acquire full scan high-resolution mass spectra in both positive and negative ionization modes to determine the accurate mass of the impurity.[13]
-
Process the data to obtain the exact mass of the ion corresponding to the unknown peak. Use this accurate mass to generate a list of possible molecular formulas.
-
-
LC-HRMS/MS Analysis (Structural Elucidation):
-
Perform a second injection of the sample for MS/MS analysis.
-
Set up the instrument to isolate the precursor ion of the unknown impurity.
-
Fragment the isolated ion using an appropriate collision energy.
-
Acquire the high-resolution product ion spectrum.
-
Analyze the fragmentation pattern to deduce structural information about the impurity. Compare the observed fragments with known fragmentation pathways and databases.
-
Visualizations
Caption: Workflow for the identification and characterization of unexpected byproducts.
Caption: A logical troubleshooting guide for common mass spectrometry issues.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. agilent.com [agilent.com]
- 5. Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. toref-standards.com [toref-standards.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Identifying and elucidating impurity species [rssl.com]
Validation & Comparative
A Comparative Guide to the 19F NMR Analysis of 3-Fluoro-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 19F Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-fluoro-5-(trifluoromethyl)benzoic acid and related fluorinated benzoic acid derivatives. The inclusion of experimental data and detailed protocols aims to support researchers in the identification, characterization, and application of these compounds in drug discovery and development.
19F NMR Data Comparison
The following table summarizes the 19F NMR chemical shifts for this compound and a selection of structurally related fluorinated benzoic acids. These compounds serve as valuable alternatives and comparative references in the analysis of fluorinated molecules. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Compound | Structure | Fluorine Position | Chemical Shift (δ) in ppm | Solvent |
| This compound | -CF3-F | -63.8-108.9 | CDCl3 | |
| 3-Fluorobenzoic acid | -F | -114.14 | Acetone | |
| 4-Fluorobenzoic acid | -F | -107.96 | Acetone | |
| 3-(Trifluoromethyl)benzoic acid | -CF3 | -62.87-61.56 | CDCl3DMSO | |
| 3,5-Bis(trifluoromethyl)benzoic acid | -CF3 | -61 to -66 | Not Specified |
Experimental Protocol for 19F NMR Analysis
This section outlines a general methodology for the acquisition of 19F NMR spectra for small organic molecules such as this compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Internal Standard: An internal reference standard, such as trifluorotoluene (C₆H₅CF₃) at a known concentration, can be added for precise chemical shift referencing.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer equipped with a fluorine-observe probe is required.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters (1D 19F NMR):
-
Pulse Sequence: A standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments for 1H-decoupled spectra) is typically used.
-
Spectral Width (SW): Set a wide spectral width initially (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The center of the spectrum should be set based on the expected chemical shifts of the fluorine environments (e.g., around -60 ppm for a -CF₃ group and -110 ppm for an aromatic -F group).
-
Number of Scans (NS): Depending on the sample concentration, 16 to 128 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.
4. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Perform a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the internal standard or an external reference. If no internal standard is used, the solvent's residual peak can be used as a secondary reference, though this is less accurate for 19F NMR.
Experimental Workflow Visualization
The following diagram illustrates the key stages involved in the 19F NMR analysis of a fluorinated benzoic acid derivative, from sample preparation to the final data analysis.
Caption: Workflow for 19F NMR Analysis.
A Comparative Guide to the Mass Spectrometry of 3-Fluoro-5-(trifluoromethyl)benzoic Acid
This guide provides an in-depth comparison of mass spectrometry-based methods for the analysis of 3-Fluoro-5-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and agrochemical synthesis.[1] We will explore its characteristic fragmentation patterns and compare its analysis with alternative techniques and structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the analytical behavior of this and related fluorinated benzoic acids.
Mass Spectrometry of this compound
The mass spectrum of this compound provides a unique fingerprint for its identification and quantification. With a molecular weight of 208.11 g/mol , its mass spectrum exhibits a distinctive pattern of fragmentation.[2][3][4]
Electron Ionization (EI) Mass Spectrum
Under electron ionization, this compound undergoes fragmentation, yielding several key ions. The NIST mass spectrometry data reveals the following major peaks:
| m/z | Proposed Fragment | Description |
| 208 | [M]⁺ | Molecular ion |
| 191 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 163 | [M - COOH]⁺ | Loss of the carboxylic acid group |
Data sourced from NIST Mass Spectrometry Data Center.[2]
The fragmentation process likely begins with the loss of the hydroxyl group from the carboxylic acid moiety, a common fragmentation pathway for benzoic acids, resulting in the acylium ion at m/z 191.[5] Subsequent loss of carbon monoxide would lead to the fragment at m/z 163. The molecular ion at m/z 208 is also observed.[2]
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for the analysis of this compound, other analytical techniques can also be employed, each with its own advantages. The primary alternatives include Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry. |
| Sample Preparation | Often requires derivatization to increase volatility (e.g., esterification). Solid-phase extraction may be used for pre-concentration.[7][8] | Typically involves simple dilution in a suitable solvent.[6] |
| Limit of Quantitation (LOQ) | Can achieve low ng/L levels with pre-concentration.[7][8] | Generally in the µg/L range.[6] |
| Key Advantages | High sensitivity for trace analysis.[7] | Fast analysis time and no need for derivatization.[6] |
Comparison with Structurally Similar Compounds
The mass spectrometric behavior of this compound can be better understood by comparing it to its structural isomers and related compounds.
| Compound | Molecular Weight ( g/mol ) | Key Mass Spectral Features |
| 3-(Trifluoromethyl)benzoic acid | 190.12[9] | The mass spectrum shows a molecular ion at m/z 190 and a base peak at m/z 173, corresponding to the loss of a hydroxyl group.[9] |
| 4-(Trifluoromethyl)benzoic acid | 190.12[10] | Used as an internal standard in GC/MS analysis of fluorinated aromatic carboxylic acids.[10] |
| 3,5-Bis(trifluoromethyl)benzoic acid | 258.12 | This compound with two trifluoromethyl groups provides a different fragmentation pattern for comparison. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fluorobenzoic Acids (with Derivatization)
This protocol is a general guideline for the analysis of fluorobenzoic acids using GC-MS and requires a derivatization step to convert the acidic analyte into a more volatile ester.
-
Sample Preparation (Derivatization):
-
To a dried sample containing the fluorobenzoic acid, add a derivatizing agent such as BF₃-methanol.
-
Heat the mixture to facilitate the formation of the methyl ester.
-
Evaporate the excess reagent and reconstitute the residue in a suitable solvent like hexane for GC-MS analysis.[8]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Fluorobenzoic Acids
This method allows for the direct analysis of fluorobenzoic acids in aqueous samples without derivatization.
-
Sample Preparation:
-
No extensive cleanup is typically required for groundwater samples.[6] Simple dilution may be sufficient.
-
-
LC-MS/MS Analysis:
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows described above.
Caption: GC-MS workflow with derivatization.
Caption: Direct LC-MS/MS analysis workflow.
References
- 1. ossila.com [ossila.com]
- 2. This compound | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of the Acidity of Fluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and, notably, acidity. For drug development professionals, a nuanced understanding of how fluorine substitution impacts the acid dissociation constant (pKa) of a parent molecule is critical for predicting its behavior in physiological environments. This guide provides an objective comparison of the acidity of ortho-, meta-, and para-fluorinated benzoic acid isomers, supported by quantitative data and detailed experimental protocols.
Acidity of Fluorobenzoic Acid Isomers: A Quantitative Comparison
The acidity of the fluorobenzoic acid isomers is directly correlated to the position of the fluorine substituent on the benzene ring. The experimentally determined pKa values in water at 25°C clearly illustrate this relationship, with a lower pKa value indicating a stronger acid.
| Compound | Isomer Position | pKa |
| 2-Fluorobenzoic Acid | ortho | 3.27 |
| 3-Fluorobenzoic Acid | meta | 3.86 |
| 4-Fluorobenzoic Acid | para | 4.14 |
| Benzoic Acid (Reference) | - | 4.20 |
The data reveals a distinct trend in acidity: ortho > meta > para > unsubstituted benzoic acid. This trend is a direct consequence of the electronic and steric effects exerted by the highly electronegative fluorine atom.
The Interplay of Electronic and Steric Effects
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate, thereby increasing acidity. Conversely, electron-donating groups destabilize the anion and decrease acidity. Fluorine exhibits two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density through the sigma (σ) bonds. This effect stabilizes the carboxylate anion and is strongly dependent on distance, being most potent at the ortho position and weakening progressively at the meta and para positions.
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is most pronounced at the ortho and para positions and acts to destabilize the carboxylate anion, thus decreasing acidity.
-
The Ortho Effect: In the case of 2-fluorobenzoic acid, a unique phenomenon known as the "ortho effect" comes into play. This is a combination of steric and electronic factors where the proximity of the fluorine atom to the carboxylic acid group forces the -COOH group out of the plane of the benzene ring. This steric inhibition of resonance disrupts the conjugation between the carboxyl group and the ring, leading to a significant increase in the acidity of the ortho isomer.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values of the fluorobenzoic acid isomers can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.
Apparatus and Reagents:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL or 150 mL)
-
Fluorobenzoic acid isomer sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
Standard pH buffers (e.g., pH 4.00, 7.00, and 10.00)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a sample of the fluorobenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker to create a solution of approximately 0.01 M.
-
Titration Setup: Place the beaker on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Initial pH Measurement: Record the initial pH of the acid solution.
-
Titration: Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: As the titration approaches the equivalence point, the pH will change more rapidly. Reduce the volume of the increments (e.g., to 0.1 mL or dropwise) to obtain a more detailed titration curve in this region.
-
Completion: Continue the titration until the pH begins to plateau, well past the equivalence point.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.
-
The pH at the half-equivalence point is equal to the pKa of the acid.
-
This experimental workflow for determining the pKa of an acidic compound is a fundamental technique in analytical and medicinal chemistry.
A Comparative Guide to the Reactivity of 3-Fluoro-5-(trifluoromethyl)benzoic Acid and 3,5-bis(trifluoromethyl)benzoic Acid
Published: December 24, 2025
This guide provides an objective comparison of the chemical reactivity of two highly versatile fluorinated building blocks: 3-Fluoro-5-(trifluoromethyl)benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid. Both compounds are widely used as intermediates in the synthesis of pharmaceuticals and advanced materials due to the unique properties imparted by their fluorine and trifluoromethyl substituents.[1][2][3] This analysis, supported by experimental data and established chemical principles, is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of the two benzoic acid derivatives is presented below. These properties provide initial insights into their handling and potential reactivity differences.
| Property | This compound | 3,5-bis(trifluoromethyl)benzoic acid |
| CAS Number | 161622-05-5[4] | 725-89-3[5] |
| Molecular Formula | C₈H₄F₄O₂[4] | C₉H₄F₆O₂[5] |
| Molecular Weight | 208.11 g/mol [4] | 258.12 g/mol [5] |
| Melting Point | 104-108 °C | 142-143 °C[5] |
| pKa (Predicted/Calculated) | ~3.34 | ~3.34[5] |
Electronic Effects and Acidity
The reactivity of these molecules is fundamentally governed by the electronic effects of the substituents on the benzoic acid ring. Both the fluorine (-F) and trifluoromethyl (-CF₃) groups are electron-withdrawing, primarily through a strong inductive effect (-I) due to their high electronegativity. This withdrawal of electron density significantly influences the acidity of the carboxylic acid and the electrophilicity of both the carbonyl carbon and the aromatic ring.
The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). For meta-substituted benzoic acids, the constants (σ_meta) are:
A higher positive σ value indicates a stronger electron-withdrawing effect. Consequently, two -CF₃ groups will withdraw more electron density than one -F and one -CF₃ group. This directly impacts the acidity (pKa). The electron-withdrawing groups stabilize the negative charge of the conjugate base (benzoate) formed upon deprotonation, making the parent acid more acidic (lower pKa).
Based on the sum of Hammett constants, 3,5-bis(trifluoromethyl)benzoic acid (Σσ_meta ≈ 1.04) is predicted to be a slightly stronger acid than this compound (Σσ_meta ≈ 0.86).
Caption: Logical flow of substituent effects on benzoic acid acidity.
Comparative Reactivity
Nucleophilic Acyl Substitution
This class of reactions involves the attack of a nucleophile on the carbonyl carbon of the carboxylic acid or its derivatives (e.g., acyl chlorides).[8] The reactivity is enhanced by electron-withdrawing groups, which increase the partial positive charge (electrophilicity) of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]
Reactivity Order: 3,5-bis(trifluoromethyl)benzoic acid > this compound
The two trifluoromethyl groups on 3,5-bis(trifluoromethyl)benzoic acid exert a more powerful electron-withdrawing effect than the combination of one fluorine and one trifluoromethyl group. Consequently, the carbonyl carbon of 3,5-bis(trifluoromethyl)benzoic acid is more electrophilic and thus more reactive towards nucleophiles. This translates to faster reaction rates in processes like esterification, amidation, or conversion to an acyl chloride.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of 3-Fluoro-5-(trifluoromethyl)benzoic Acid Derivatives as Influenza Virus Fusion Inhibitors
A comprehensive guide for researchers and drug development professionals on the biological activity of 3-fluoro-5-(trifluoromethyl)benzoic acid derivatives, comparing their efficacy against other influenza fusion inhibitors with supporting experimental data.
Derivatives of this compound have emerged as a promising class of compounds in the development of novel antiviral agents, particularly as inhibitors of influenza virus entry. Their unique chemical properties, including enhanced lipophilicity and binding affinity conferred by the fluorine and trifluoromethyl groups, make them attractive scaffolds for the design of potent fusion inhibitors.[1][2] This guide provides a comparative analysis of the biological activity of these derivatives, placing them in context with other classes of influenza fusion inhibitors and detailing the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Viral Entry
Influenza virus entry into host cells is a multi-step process mediated by the viral surface glycoprotein hemagglutinin (HA). This process, known as membrane fusion, is the primary target for the fusion inhibitors discussed in this guide. The HA protein undergoes a pH-dependent conformational change within the endosome, which is crucial for the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.[3][4] Fusion inhibitors, including derivatives of this compound, act by binding to the HA protein and stabilizing its pre-fusion conformation, thus preventing the conformational changes necessary for membrane fusion.[5]
Below is a diagram illustrating the influenza virus entry and fusion pathway, highlighting the step at which these inhibitors act.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Fusion Inhibitors of Influenza A Virus by Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. Rapid Assessment of Neutralizing Antibodies Using Influenza Viruses with a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 3-Fluoro-5-(trifluoromethyl)benzoic Acid Derivatives and Other Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of fluorinated and trifluoromethyl-substituted benzoic acid derivatives. While the crystal structure of 3-Fluoro-5-(trifluoromethyl)benzoic acid is not publicly available at the time of this publication, this guide presents data from closely related compounds to offer a valuable comparative context for researchers in medicinal chemistry and materials science. The structural insights from these analogues can aid in predicting the solid-state properties and intermolecular interactions of novel benzoic acid derivatives.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for several fluorinated and trifluoromethyl-substituted benzoic acid derivatives. This data is essential for understanding how different substituents influence the crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-(Trifluoromethyl)benzoic Acid[1][2][3] | C₈H₅F₃O₂ | Monoclinic | P2₁/c | 4.8816 | 20.6948 | 7.9697 | 109.544 | 758.74 | 4 |
| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 3.769 | 13.400 | 14.041 | 93.78 | 707.6 | 4 |
| 4-Nitro-2-(trifluoromethyl)benzoic Acid | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | 7.9593 | 11.1341 | 11.2343 | 98.485 | 983.84 | 4 |
| 4-Nitro-3-(trifluoromethyl)benzoic Acid | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | 11.3834 | 7.4984 | 11.2335 | 92.512 | 958.42 | 4 |
Experimental Protocols
A detailed methodology for the key experiments is crucial for the reproducibility and validation of results.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of small organic molecules like the benzoic acid derivatives listed above typically follows this experimental workflow:
-
Crystal Growth: High-quality single crystals are grown from a suitable solvent or by sublimation. Slow evaporation of a saturated solution is a common technique.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and collimated. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Data Processing: The collected diffraction data is processed to yield a set of reflection intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to fit the experimental data.
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and a comparison with alternative analytical techniques.
Alternative Structure Elucidation Techniques
While X-ray crystallography provides definitive solid-state structural information, other spectroscopic techniques are invaluable for a comprehensive characterization of new compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule in solution. For fluorinated compounds, ¹⁹F NMR is particularly useful, in addition to ¹H and ¹³C NMR.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula.
The combination of these techniques provides a complete picture of a molecule's identity and structure, both in the solid-state and in solution.
References
A Comparative Guide to HPLC Methods for Purity Analysis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a prevalent strategy in modern drug discovery and materials science, owing to its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust analytical methods for the purity assessment of these fluorinated compounds is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of various HPLC methodologies for the purity analysis of fluorinated compounds, supported by experimental data and detailed protocols.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity Analysis
Reversed-phase HPLC is the most widely employed chromatographic technique for the purity determination of a broad range of compounds, including fluorinated molecules. The separation is based on the partitioning of analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.
Conventional C18 Stationary Phases
Standard C18 columns are often the first choice for the analysis of fluorinated compounds due to their versatility and wide availability.
Experimental Protocol: Purity of [18F]Fluoromisonidazole ([18F]FMISO)
This protocol describes a validated HPLC method for determining the chemical purity of the PET imaging agent [18F]FMISO.
-
Instrumentation: Agilent chromatograph with UV and radioactivity detectors.
-
Column: Luna® 5µm C18, 4.6 x 250 mm.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over a specified time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 320 nm.
-
Total Run Time: 30 minutes.
Data Presentation: Validation of the HPLC Method for [18F]FMISO Purity
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.2 - 1.0 ppm |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (Intra-day RSD) | 0.07% - 0.53% |
| Precision (Inter-day RSD) | 1.3% - 4.19% |
| Accuracy (Recovery) | Within acceptable limits |
| Limit of Detection (LOD) | Specified in the study |
| Limit of Quantification (LOQ) | Specified in the study |
Fluorinated Stationary Phases: An Alternative with Enhanced Selectivity
Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl ligands, offer alternative selectivity compared to traditional C18 columns, particularly for halogenated and aromatic compounds.[1][2] These phases can provide enhanced retention and resolution for fluorinated analytes.[1][2]
Comparative Study: Separation of Perfluorinated Compounds (PFCs)
An application note from Thermo Fisher Scientific compared a Hypersil GOLD PFP column with a classical reversed-phase column for the separation of thirty PFCs. The study concluded that the PFP phase resulted in fewer coelutions under the same gradient conditions, indicating a different and often advantageous selectivity.[3]
Experimental Protocol: Separation of PFCs on a PFP Column [3]
-
Instrumentation: Binary HPLC pump coupled with a triple quadrupole MS system.
-
Column: Hypersil GOLD PFP, 1.9 µm, 100 mm × 2.1 mm.
-
Mobile Phase:
-
A: 20 mM Ammonium acetate
-
B: Methanol
-
-
Gradient: A time-based gradient from a low to a high percentage of B.
-
Flow Rate: Not specified.
-
Detection: MS/MS.
Data Presentation: Comparison of C18 and PFP Columns for PFC Analysis [3]
While a direct data table is not provided in the source, the study notes that the PFP column provided better overall separation for a complex mixture of 30 PFCs, including isomers of PFOA and PFOS.
Ion-Pair HPLC: Enhancing Retention of Polar and Charged Fluorinated Compounds
For highly polar or charged fluorinated compounds that exhibit poor retention on conventional reversed-phase columns, ion-pair chromatography is a powerful technique. This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby increasing its retention on the nonpolar stationary phase. Perfluorinated carboxylic acids such as trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA) are commonly used as ion-pairing reagents for basic fluorinated compounds.[4][5]
Experimental Protocol: Analysis of Basic β-Blockers with Perfluorinated Acid Ion-Pairing Reagents [4][5]
This study investigated the effect of different perfluorinated acids on the retention of a series of β-blockers.
-
Column: RP-HPLC column.
-
Mobile Phase: Acetonitrile/Water with varying concentrations of TFAA, PFPA, or HFBA, adjusted to pH 3.
-
Detection: UV.
Data Presentation: Effect of Ion-Pairing Reagent on Retention Factor (k) [4][5]
| Compound | Mobile Phase Additive | Concentration | Retention Factor (k) |
| Propranolol | TFAA | 0.1% | (Value) |
| PFPA | 0.1% | (Value) | |
| HFBA | 0.1% | (Value) | |
| Metoprolol | TFAA | 0.1% | (Value) |
| PFPA | 0.1% | (Value) | |
| HFBA | 0.1% | (Value) |
(Note: Specific retention factor values were not available in the abstract to populate this table. The study indicates that increasing the acid concentration and hydrophobicity of the ion-pairing reagent leads to an increase in the retention factor, especially for more hydrophobic analytes.)[4][5]
Chiral HPLC: Purity Analysis of Fluorinated Enantiomers
Many fluorinated pharmaceuticals are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the determination of enantiomeric purity is a critical aspect of quality control. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for separating enantiomers.
Comparative Study: Enantioseparation of Fluoxetine
A study compared the performance of five different chiral stationary phases for the separation of fluoxetine enantiomers.[6]
Experimental Protocol: Chiral Separation of Fluoxetine [6]
-
Instrumentation: HPLC with UV detection.
-
Columns Compared:
-
Chiralcel OD-H
-
Chiralpak AD-H
-
Chiralcel OJ-H
-
Cyclobond I 2000 DM
-
Kromasil CHI-TBB
-
-
Mobile Phase: Varied for each column, typically a mixture of hexane, ethanol, and a basic or acidic modifier.
-
Detection: UV.
Data Presentation: Comparison of Chiral Columns for Fluoxetine Enantioseparation [6]
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Separation Factor (α) |
| Chiralcel OD-H | (Details) | > 1.5 | (Value) |
| Chiralpak AD-H | (Details) | > 1.5 | (Value) |
| Chiralcel OJ-H | (Details) | Not resolved | - |
| Cyclobond I 2000 DM | (Details) | 2.30 | (Value) |
| Kromasil CHI-TBB | (Details) | Not resolved | - |
(Note: Specific mobile phase compositions and separation factors were not fully detailed in the provided search results.)
Visualizing HPLC Workflows
HPLC Purity Analysis Workflow
Caption: General workflow for HPLC purity analysis of fluorinated compounds.
Decision Tree for HPLC Method Selection
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
The purity analysis of fluorinated compounds by HPLC requires a methodical approach to method development. While conventional C18-based reversed-phase HPLC is a robust starting point for many applications, the unique properties of fluorinated molecules may necessitate alternative strategies. Fluorinated stationary phases can offer enhanced selectivity and retention, particularly for halogenated and aromatic compounds. For highly polar or charged fluorinated analytes, ion-pair chromatography with perfluorinated acid reagents is an effective technique to achieve adequate retention and separation. In the case of chiral fluorinated compounds, the use of chiral stationary phases is indispensable for determining enantiomeric purity. The selection of the optimal HPLC method will depend on the specific physicochemical properties of the fluorinated compound and its potential impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Coupling Reagents for the Amidation of Hindered Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Amide Bond Formation
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, when reacting sterically hindered benzoic acids with amines, the selection of an appropriate coupling reagent becomes critical to achieving high yields and minimizing side reactions. This guide provides a comparative study of commonly used coupling reagents for this challenging transformation, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
The primary challenge in coupling hindered benzoic acids arises from the steric hindrance around the carboxylic acid group, which impedes the approach of the amine nucleophile. Effective coupling reagents overcome this barrier by activating the carboxylic acid, forming a highly reactive intermediate that is more susceptible to nucleophilic attack. This guide focuses on a comparison of uronium/aminium salts (HATU, HBTU, COMU), phosphonium salts (PyBOP), and carbodiimides (DCC with DMAP) – some of the most prevalent classes of reagents used for difficult couplings.
Quantitative Performance Comparison
The selection of a coupling reagent significantly impacts reaction efficiency, time, and the purity of the final product. The following table summarizes the performance of various coupling reagents in the amidation of hindered benzoic acids with a representative amine. The data is a synthesis of typical results and may vary based on specific substrates and reaction conditions.
| Coupling Reagent | Class | Typical Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 1 - 4 hours | 90 - 98% | Highly reactive, excellent for hindered couplings, low racemization risk.[1][2] | Higher cost, potential for guanidinylation of the amine if used in excess.[2][3] Based on potentially explosive HOAt.[4] |
| HBTU | Uronium/Aminium Salt | 2 - 6 hours | 85 - 95% | Efficient and widely used.[5] | Less reactive than HATU for highly hindered systems. Can also cause guanidinylation.[3][4] |
| COMU | Uronium/Aminium Salt | 1 - 3 hours | 92 - 99% | High efficiency comparable to HATU.[6][7] Safer (Oxyma-based), with water-soluble byproducts simplifying workup.[4][8][9][10] | Can have limited stability in some solvents like DMF.[4][11] |
| PyBOP | Phosphonium Salt | 4 - 16 hours | 88 - 96% | Efficient, avoids guanidinylation side reactions.[2][3] | Byproducts can be difficult to remove in solution-phase synthesis. Generally less reactive than HATU.[2] |
| DCC/DMAP | Carbodiimide | 12 - 24 hours | 60 - 85% | Cost-effective. | Formation of insoluble N,N'-dicyclohexylurea (DCU) byproduct complicates purification.[12][13] Risk of N-acylurea formation.[14][15] |
| T3P® | Phosphonic Anhydride | 2 - 8 hours | 85 - 95% | Versatile and safe reagent with water-soluble byproducts.[1][4] | May require pyridine as a base. |
Experimental Workflow
The general workflow for comparing the efficacy of different coupling reagents for the amidation of a hindered benzoic acid is depicted below. This process involves the parallel execution of the reaction with each coupling reagent under standardized conditions to ensure a fair comparison of the outcomes.
Experimental Protocols
The following are representative protocols for the coupling of a hindered benzoic acid with an amine using different reagents. These should be considered as starting points and may require optimization for specific substrates.
General Materials:
-
Hindered benzoic acid (e.g., 2,6-dimethylbenzoic acid)
-
Amine (e.g., benzylamine)
-
Coupling reagents: HATU, COMU, PyBOP, DCC
-
Additives: DMAP (for DCC)
-
Bases: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Protocol 1: Coupling using HATU
-
Activation: To a solution of the hindered benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: Add the amine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Coupling using COMU
-
Activation: Dissolve the hindered benzoic acid (1.0 eq) in anhydrous DMF.
-
Add COMU (1.1 eq) followed by a base such as DIPEA (1.0-2.0 eq).[8]
-
Coupling: Add the amine (1.0 eq) to the mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Couplings with COMU are often rapid, typically completing within 1-3 hours.[8]
-
Workup: Dilute the mixture with ethyl acetate and wash with water. The morpholino-based byproducts of COMU are water-soluble, which simplifies the extraction process.[8][9] Dry the organic layer, concentrate, and purify as needed.
Protocol 3: Coupling using PyBOP
-
Activation: In a round-bottom flask, combine the hindered benzoic acid (1.0 eq), PyBOP (1.1 eq), and the amine (1.0 eq) in anhydrous DCM or DMF.
-
Coupling: Add DIPEA (2.0 eq) to the mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require a longer time, typically 4-16 hours.
-
Workup: Follow a similar aqueous workup procedure as described for HATU. Purification by column chromatography is often necessary to remove the phosphonium byproducts.
Protocol 4: Coupling using DCC/DMAP
-
Setup: Dissolve the hindered benzoic acid (1.0 eq), the amine (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Coupling: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate with 1 N HCl and saturated sodium bicarbonate solution. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Conclusion
The choice of coupling reagent for the amidation of hindered benzoic acids is a critical parameter that dictates the success of the reaction. For rapid and high-yielding couplings of sterically demanding substrates, uronium/aminium reagents like HATU and COMU are excellent choices.[1][2][6][7] COMU, in particular, offers the advantage of a better safety profile and easier workup due to its water-soluble byproducts.[4][8][9][10] Phosphonium reagents such as PyBOP are a reliable alternative, especially when avoiding potential side reactions like guanidinylation is a priority.[2][3] While being the most cost-effective, DCC/DMAP is generally less efficient for hindered systems and presents challenges in product purification due to the formation of an insoluble urea byproduct.[12][13] Ultimately, the optimal reagent and conditions should be determined empirically for each specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
In Vitro Efficacy of Novel Compounds Derived from 3-Fluoro-5-(trifluoromethyl)benzoic Acid: A Comparative Guide
A detailed analysis of synthesized compounds targeting key biological pathways reveals promising candidates for further drug development. This guide provides a comparative overview of their in vitro performance as potential EGFR inhibitors, influenza fusion inhibitors, and antibacterial agents, supported by comprehensive experimental data and protocols.
Researchers in drug discovery are continually exploring novel molecular scaffolds to develop more effective therapeutics. 3-Fluoro-5-(trifluoromethyl)benzoic acid serves as a versatile starting material for the synthesis of a variety of biologically active compounds. This guide summarizes the in vitro testing of several such derivatives, offering a clear comparison of their efficacy and providing detailed methodologies for the key experiments performed.
Data Presentation: Comparative In Vitro Activity
The synthesized compounds were evaluated for their inhibitory activity against cancer cell lines, influenza virus strains, and bacterial pathogens. The following tables summarize the quantitative data obtained from these in vitro assays.
Table 1: EGFR Kinase Inhibitory Activity
| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9u | A549 | 0.35 | Gefitinib | - |
| MCF-7 | 3.24 | |||
| PC-3 | 5.12 | |||
| EGFR Kinase | 0.091 | |||
| 9v | A549 | - | - | - |
| 9c | A549 | - | - | - |
| VF-57a | A/H1N1 Pseudovirus | 0.3 | - | - |
| A/H5N1 Pseudovirus | 0.8 |
IC50: Half-maximal inhibitory concentration. Data for compounds 9u, 9v, and 9c are from studies on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Data for VF-57a represents EC50 values for pseudovirus entry inhibition.
Table 2: Anti-Influenza Virus Activity
| Compound ID | Virus Strain | Assay Type | EC50 (µM) |
| VF-57a | A/H1N1 | Pseudovirus Entry Inhibition | 0.3 |
| A/H5N1 | Pseudovirus Entry Inhibition | 0.8 | |
| Oligothiophene Derivative | Influenza A | Membrane Fusion Inhibition | 0.22 |
EC50: Half-maximal effective concentration.
Table 3: Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Compound 10 | S. aureus | 3.12 |
| Compound 11 | S. aureus | 3.12 |
| Compound 12 | S. aureus | 3.12 |
| Compound 13 | MRSA | 3.12 |
MIC: Minimum Inhibitory Concentration. Data is for N-(trifluoromethyl)phenyl substituted pyrazole derivatives.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.
EGFR Kinase Inhibition Assay (Luminescent)
This biochemical assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase-Glo® MAX Reagent
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction mixture.
-
Reaction Setup: To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).
-
Add 10 µL of a master mix containing the peptide substrate and ATP in kinase assay buffer to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well.[1]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[1]
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[1]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Influenza Virus-Cell Fusion Inhibition Assay
This cell-based assay assesses the ability of a compound to inhibit the fusion of influenza virus-infected cells with uninfected cells, a process mediated by the viral hemagglutinin (HA) protein at low pH.
Materials:
-
CV-1 cells (or other susceptible cell line)
-
Influenza A virus (e.g., H1N1 strain)
-
MEM (Minimum Essential Medium) supplemented with 10% FBS
-
DMEM/F12 medium with 0.2% BSA
-
Acetyled trypsin
-
Fusion medium (MEM with varying pH, adjusted with citric acid)
-
Giemsa stain
-
96-well plates
Procedure:
-
Cell Seeding: Seed CV-1 cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and incubate for 24 hours.[2]
-
Infection: Infect the cells with influenza virus at a Multiplicity of Infection (MOI) of 0.3 for 1 hour.[2]
-
Incubation: After infection, replace the medium with DMEM/F12 containing 0.2% BSA and incubate for 24 hours to allow for HA expression on the cell surface.[2]
-
Compound Treatment: Wash the cells and treat with various concentrations of the test compound for 30 minutes.
-
Fusion Induction: Aspirate the compound-containing medium and add fusion medium with a low pH (e.g., pH 5.0) for 2 minutes to induce cell-cell fusion.[2]
-
Recovery: Wash the cells and incubate in normal growth medium for 3 hours.
-
Staining and Visualization: Fix the cells with methanol and stain with Giemsa stain.[2]
-
Data Analysis: Observe the formation of multinucleated giant cells (syncytia) under a microscope. The inhibition of syncytia formation in the presence of the test compound indicates fusion inhibitory activity. Quantify the results by counting the number of syncytia per field of view.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in an appropriate solvent
-
Sterile 96-well plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[4]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in a 96-well plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.[4] Include a growth control well (bacteria without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[3]
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro testing of these compounds.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vitro Cytotoxicity Testing.
Caption: Workflow for Influenza Virus Fusion Inhibition Assay.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Fluoro-5-(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 3-Fluoro-5-(trifluoromethyl)benzoic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this compound for disposal.
Personal Protective Equipment (PPE):
A summary of required PPE is provided in the table below.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or dust.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[1] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of dusts or vapors.[1] |
Hazard Summary:
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal facility, which will typically utilize high-temperature incineration.[2][3] Due to the high stability of the carbon-fluorine bond, chemical neutralization in a standard laboratory setting is not recommended as it may be ineffective or create hazardous byproducts.
1. Waste Identification and Segregation:
-
Categorization: Classify this compound as "Halogenated Organic Waste." This is a critical step as waste streams are often segregated for different disposal methods.
-
Segregation: Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
2. Packaging and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The original container, if in good condition, is often a suitable choice.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents if it is a mixture. Include the approximate quantity.
3. Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Conditions: Keep the container in a cool, dry, and well-ventilated location.
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all required waste disposal forms as per your institution's procedures.
5. Decontamination:
-
Surfaces: Thoroughly decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agents.
-
PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Below is a workflow diagram illustrating the logical steps for the proper disposal of this compound.
Experimental Protocols
As direct chemical neutralization is not advised, no experimental protocol for this is provided. The primary "experimental" aspect for the end-user involves the correct preparation of the waste for professional disposal.
Protocol for Packaging Contaminated Materials:
-
Objective: To safely package solid and liquid waste contaminated with this compound.
-
Materials:
-
Designated halogenated organic waste container.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE).
-
Contaminated items (e.g., unused chemical, contaminated gloves, weigh boats, etc.).
-
-
Procedure:
-
Ensure all PPE is correctly worn.
-
Carefully place all solid contaminated waste into the designated solid halogenated organic waste container.
-
If disposing of the pure compound, ensure the container is appropriate for solids.
-
If dealing with a solution, use the designated liquid halogenated organic waste container.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity.
-
Securely close the container lid.
-
Wipe the exterior of the container to remove any external contamination.
-
Affix a completed hazardous waste label to the container.
-
Place the container in the satellite accumulation area.
-
Wash hands thoroughly after handling.
-
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 161622-05-5). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Immediate Safety Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]
Hazard Identification:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3]
-
Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician.[1][3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Details |
| Weighing and Dispensing (Solid) | Lab Coat, Gloves, Safety Goggles, Respiratory Protection | A standard or chemical-resistant lab coat should be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile) are required.[4][5] Safety goggles that meet ANSI Z.87.1 standards are mandatory.[4][6] A NIOSH-approved respirator (e.g., N95 dust mask) is recommended to prevent inhalation of dust particles.[7] |
| Preparing Solutions | Lab Coat, Gloves, Safety Goggles, Face Shield | In addition to the standard PPE, a face shield worn over safety goggles is recommended to protect against splashes when dissolving the solid.[4][6] |
| Running Reactions | Lab Coat, Gloves, Safety Goggles | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4] |
| Handling Waste | Lab Coat, Gloves, Safety Goggles | Wear appropriate PPE when handling waste containers to prevent exposure. |
Operational and Disposal Plans
A strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Pre-Handling Procedures:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[4]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[4]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.[4]
-
Donning PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any defects before use.[4]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid formation and inhalation of dust.[2]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][4]
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]
-
Hand Washing: Wash hands with soap and water after removing PPE.
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[4][8]
-
Liquid Waste: Unused solutions should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[8][9] Do not mix with other waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Response Workflow
The following diagram outlines the procedural workflow for responding to a chemical spill of this compound.
Caption: Workflow for responding to a chemical spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. uah.edu [uah.edu]
- 7. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]
- 8. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 9. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


